Product packaging for Methyl N-Succinimidyl Adipate(Cat. No.:CAS No. 118380-06-6)

Methyl N-Succinimidyl Adipate

Cat. No.: B014147
CAS No.: 118380-06-6
M. Wt: 257.24 g/mol
InChI Key: ILDXDBSWYJDHAL-UHFFFAOYSA-N
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Description

Methyl N-Succinimidyl Adipate (CAS 118380-06-6) is a heterobifunctional crosslinking reagent that serves as a critical tool in biochemical research for conjugating biomolecules. Its structure features an amine-reactive N-hydroxysuccinimide (NHS) ester and a methyl ester group, which can be hydrolyzed to expose a carboxylic acid for further modification. This design facilitates the creation of stable amide bonds with primary amines (e.g., on proteins or antibodies) while providing a spacer arm of approximately 7.2 Å, which helps maintain the functionality of conjugated entities. This compound is extensively utilized in advanced research applications, including: • Bioconjugation: Acts as a versatile linker for attaching proteins, antibodies, or other biomolecules to surfaces, particles, or other molecules, which is fundamental for developing targeted therapies and diagnostic assays. • Drug Delivery Systems: Employed in the formulation of drug delivery vehicles to improve the solubility, stability, and targeting of therapeutic agents. • Diagnostics: Plays a crucial role in creating diagnostic agents by enabling the selective binding of detection molecules to specific biomarkers for early disease detection and monitoring. • Polymer Chemistry & Vaccine Development: Used in synthesizing functionalized polymers for materials science and contributes to the formulation of vaccine adjuvants to enhance immune responses. With a high purity of ≥95% (by assay and NMR), this reagent is supplied as a white solid with a melting point of 51-56°C. It is moisture-sensitive and must be stored at 0-8°C to maintain stability and reactivity. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO6 B014147 Methyl N-Succinimidyl Adipate CAS No. 118380-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDXDBSWYJDHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403493
Record name Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118380-06-6
Record name Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Crosslinking Mechanism of Methyl N-Succinimidyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Succinimidyl Adipate (B1204190) (MSA) is a heterobifunctional crosslinking agent utilized in bioconjugation, drug delivery, and the study of protein-protein interactions.[1] Its unique structure, featuring both a highly reactive N-hydroxysuccinimide (NHS) ester and a less reactive methyl ester, allows for controlled, sequential conjugation strategies. This guide provides a comprehensive overview of the chemical mechanism of MSA crosslinking, detailed experimental protocols, and relevant quantitative data to empower researchers in their application of this versatile reagent.

The Core Mechanism: A Tale of Two Esters

Methyl N-Succinimidyl Adipate is structurally defined as the 6-methyl ester of 1-(2,5-dioxo-1-pyrrolidinyl) hexanedioic acid.[2] This configuration imparts a heterobifunctional nature to the molecule, with each end exhibiting distinct reactivity. The spacer arm, the adipate chain, separates these two functional groups by a distance of 7.2 Angstroms.[3]

The primary mechanism of MSA crosslinking revolves around the reactivity of its N-hydroxysuccinimide (NHS) ester. NHS esters are widely employed in bioconjugation due to their high reactivity towards primary aliphatic amines, such as those found on the N-terminus of polypeptide chains and the side chain of lysine (B10760008) residues.[4][5] The reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][6]

The methyl ester group on the opposite end of the MSA molecule is significantly less reactive towards amines under the mild, aqueous conditions typically used for bioconjugation.[7][8] This disparity in reactivity allows for a "masked" or sequential approach to crosslinking. The highly reactive NHS ester can be selectively reacted with a primary amine on one protein, leaving the methyl ester intact for a subsequent, more forcing reaction, or for other chemical modifications.

Key Reaction Steps:
  • Activation and Primary Amine Attack: The crosslinking process is initiated by the reaction of the NHS ester with a primary amine. This reaction is most efficient in a slightly alkaline environment (pH 7.2-8.5), which ensures a sufficient population of deprotonated, nucleophilic primary amines.[6][9]

  • Formation of a Stable Amide Bond: The nucleophilic attack results in the formation of a stable amide bond, covalently linking the MSA molecule to the target protein.

  • Release of N-hydroxysuccinimide: The N-hydroxysuccinimide moiety is released as a leaving group.

Factors Influencing Crosslinking Efficiency

Several factors can influence the success and efficiency of MSA crosslinking:

  • pH: The reaction rate is highly pH-dependent. While alkaline conditions favor the deprotonation of primary amines, increasing the pH also accelerates the hydrolysis of the NHS ester, a competing and undesirable side reaction.[6]

  • Concentration: The concentrations of both the protein and the crosslinker play a crucial role. Higher concentrations generally lead to higher crosslinking efficiency.

  • Temperature and Time: Reactions are typically carried out at room temperature or 4°C. The optimal reaction time needs to be determined empirically, balancing sufficient crosslinking with minimal protein degradation.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete for reaction with the crosslinker.[6] Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to NHS ester crosslinking reactions.

ParameterValueConditionsReference(s)
Optimal pH Range 7.2 - 9.0Aqueous Buffer[6]
Spacer Arm Length 7.2 Å[3]
Molecular Weight 257.24 g/mol [10]
Molecular Formula C₁₁H₁₅NO₆[10]
pHTemperatureHalf-life of NHS Ester HydrolysisReference(s)
7.00°C4 - 5 hours[6]
8.64°C10 minutes[6]

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol provides a general guideline for crosslinking a protein with MSA. Optimal conditions may vary depending on the specific application and proteins involved.

Materials:

  • This compound (MSA)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Protein of interest in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare MSA Stock Solution: Immediately before use, dissolve MSA in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Crosslinking Reaction: Add the MSA stock solution to the protein solution to achieve the desired final concentration of the crosslinker. A 10- to 50-fold molar excess of MSA over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted MSA and byproducts by desalting or dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Identification of Cross-linked Peptides by Mass Spectrometry

This protocol outlines a general workflow for identifying cross-linked peptides from a protein complex.

Materials:

  • Cross-linked protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Trifluoroacetic acid (TFA)

  • C18 desalting columns

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation: Reduce the disulfide bonds in the cross-linked protein sample by incubating with DTT. Subsequently, alkylate the free thiols with IAA to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the protein sample with trypsin overnight at 37°C.

  • Acidification and Desalting: Acidify the peptide mixture with TFA and desalt using C18 columns.

  • LC-MS/MS Analysis: Analyze the desalted peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis: Utilize specialized software to search the MS/MS data against a protein sequence database to identify the cross-linked peptides. The software should be capable of handling the complexity of spectra from two linked peptides.[11]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis Protein_Complex Protein Complex Crosslinking Crosslinking with MSA Protein_Complex->Crosslinking Reduction_Alkylation Reduction & Alkylation Crosslinking->Reduction_Alkylation Proteolysis Proteolytic Digestion Reduction_Alkylation->Proteolysis LC_MSMS LC-MS/MS Proteolysis->LC_MSMS Data_Analysis Database Search & Identification of Cross-linked Peptides LC_MSMS->Data_Analysis Calcium_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_Cytosol ↑ [Ca²⁺] Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Downstream Downstream Signaling PKC->Downstream

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl N-Succinimidyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-Succinimidyl Adipate (B1204190) (MSA) is a valuable heterobifunctional crosslinking agent widely employed in bioconjugation, drug delivery, and diagnostics. Its structure features a methyl ester at one end and an N-hydroxysuccinimide (NHS) ester at the other, enabling the covalent linkage of molecules containing primary amines. This guide provides a comprehensive overview of the synthesis and purification of MSA, including detailed experimental protocols, data presentation, and workflow visualizations to assist researchers in its effective preparation and use.

Introduction

Methyl N-Succinimidyl Adipate (CAS 118380-06-6) is a chemical reagent that serves as a versatile linker for attaching biomolecules, such as proteins and peptides, to various surfaces or other molecules.[1][2] The formation of stable amide bonds through the reaction of its NHS ester with primary amines makes it particularly useful in the development of targeted therapeutics and diagnostic agents.[1][2] This guide outlines a two-step synthetic pathway for MSA, commencing with the synthesis of monomethyl adipate, followed by the activation of the remaining carboxylic acid group with N-hydroxysuccinimide.

Synthesis of this compound

The synthesis of MSA is typically achieved in two main stages:

  • Synthesis of Monomethyl Adipate: This involves the selective mono-esterification of adipic acid with methanol (B129727).

  • Formation of the N-Succinimidyl Ester: The free carboxylic acid of monomethyl adipate is then coupled with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol: Synthesis of Monomethyl Adipate

This protocol is based on the general principles of Fischer-Speier esterification.

Materials:

  • Adipic acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve adipic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for a period sufficient to achieve significant conversion to the monoester (the reaction can be monitored by Thin Layer Chromatography, TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Pour the crude product into crushed ice and extract with dichloromethane.

  • Wash the combined organic layers with a 5% aqueous sodium bicarbonate solution to remove unreacted adipic acid and the acid catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude monomethyl adipate.

Experimental Protocol: Synthesis of this compound

This protocol employs a carbodiimide-mediated coupling reaction.

Materials:

  • Monomethyl adipate

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve monomethyl adipate and N-hydroxysuccinimide in anhydrous dichloromethane or dimethylformamide in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the coupling agent (DCC or EDC) in a minimal amount of the same anhydrous solvent.

  • Slowly add the coupling agent solution to the reaction mixture at 0 °C with constant stirring.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture to remove the DCU. If EDC was used, this filtration step is not necessary.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials and by-products. The two primary methods for purifying MSA are recrystallization and flash column chromatography.

Purification by Recrystallization

General Procedure:

  • Dissolve the crude MSA in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents include isopropanol, ethyl acetate (B1210297)/hexane, or dichloromethane/ether.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Purification by Flash Column Chromatography

General Procedure:

  • Prepare a silica (B1680970) gel column.

  • Dissolve the crude MSA in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the column.

  • Elute the column with a suitable mobile phase, such as a gradient of ethyl acetate in petroleum ether or hexane.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize the key physical and chemical properties of the reactants and the final product.

Table 1: Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Adipic AcidC₆H₁₀O₄146.14124-04-9
MethanolCH₄O32.0467-56-1
N-HydroxysuccinimideC₄H₅NO₃115.096066-82-6
DicyclohexylcarbodiimideC₁₃H₂₂N₂206.33538-75-0
This compoundC₁₁H₁₅NO₆257.24118380-06-6

Visualization of Workflows

Synthesis Pathway

Synthesis_Pathway Adipic_Acid Adipic Acid Monomethyl_Adipate Monomethyl Adipate Adipic_Acid->Monomethyl_Adipate H₂SO₄ (cat.), Reflux Methanol Methanol Methanol->Monomethyl_Adipate MSA This compound Monomethyl_Adipate->MSA NHS N-Hydroxysuccinimide NHS->MSA Coupling_Agent DCC or EDC Coupling_Agent->MSA Anhydrous Solvent

Caption: Synthesis pathway of this compound.

Purification Workflow

Purification_Workflow Crude_MSA Crude this compound Choice Purification Method Crude_MSA->Choice Recrystallization Recrystallization Choice->Recrystallization Option 1 Column_Chromatography Flash Column Chromatography Choice->Column_Chromatography Option 2 Dissolve Dissolve in minimal hot solvent Recrystallization->Dissolve Load_Column Load onto silica gel column Column_Chromatography->Load_Column Cool Cool to crystallize Dissolve->Cool Filter_Wash Filter and wash crystals Cool->Filter_Wash Dry Dry under vacuum Filter_Wash->Dry Pure_MSA Pure this compound Dry->Pure_MSA Elute Elute with solvent gradient Load_Column->Elute Collect_Fractions Collect and analyze fractions Elute->Collect_Fractions Combine_Evaporate Combine pure fractions and evaporate Collect_Fractions->Combine_Evaporate Combine_Evaporate->Pure_MSA

Caption: Purification workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. By following the outlined experimental protocols and purification strategies, researchers can effectively prepare high-purity MSA for their specific applications in drug development, diagnostics, and various fields of life science research. The provided visualizations offer a clear and concise overview of the synthesis and purification processes. It is recommended to perform small-scale trial reactions to optimize conditions for specific laboratory setups.

References

An In-depth Technical Guide to the Physical Properties of Methyl N-Succinimidyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl N-Succinimidyl Adipate (B1204190) (MSA) is a heterobifunctional crosslinking reagent.[1] It is characterized by two different reactive groups at either end of a six-carbon aliphatic spacer arm. One end features an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules to form stable amide bonds.[2] The other end is a methyl ester, which is more stable and can be used for subsequent reactions, or it can be hydrolyzed to a carboxylic acid. This dual functionality makes MSA a versatile tool in bioconjugation, drug delivery, diagnostics, and polymer chemistry.[2]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Methyl N-Succinimidyl Adipate are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 118380-06-6[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₅NO₆[1][2][3][4][5][6][7]
Molecular Weight 257.24 g/mol [1][2][3][5][7]
Appearance White solid[2]
Melting Point 51-56 °C[2][5]
Boiling Point 355.6 °C at 760 mmHg[3]
Density 1.29 g/cm³[3]
Purity ≥ 99% (Assay by NMR)[2]
Storage Conditions 0-8 °C or -20 °C[2][6]

Experimental Protocols for Property Determination

1. Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid MSA transitions to a liquid.

  • Methodology:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches its expected melting point.

    • The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. The reported melting point for MSA is 51-56 °C.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assay

  • Objective: To confirm the chemical structure and assess the purity of MSA. The purity of MSA is often cited as ≥ 99% based on NMR analysis.[2]

  • Methodology:

    • Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A known internal standard may be added for quantitative analysis.

    • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H NMR and ¹³C NMR spectra are acquired.

    • Spectral Analysis: The chemical shifts, integration values, and splitting patterns of the peaks in the ¹H spectrum are analyzed to confirm the presence of all expected protons in the correct ratios. The ¹³C spectrum is used to verify the number and types of carbon atoms.

    • Purity Calculation: The purity is determined by comparing the integration of the MSA peaks to those of any impurity peaks present in the spectrum.

Application in Bioconjugation: A Workflow

This compound is primarily used to conjugate molecules by targeting primary amines, such as the side chain of lysine (B10760008) residues in proteins. The NHS ester provides a reactive handle for this amine coupling, while the methyl ester remains for other uses or subsequent deprotection and reaction.

Bioconjugation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products MSA Methyl N-Succinimidyl Adipate (MSA) Reaction Amine Coupling MSA->Reaction Protein Biomolecule (e.g., Protein with -NH₂ group) Protein->Reaction Conjugate MSA-Biomolecule Conjugate (Stable Amide Bond) Reaction->Conjugate Forms Byproduct N-Hydroxysuccinimide (NHS) Reaction->Byproduct Releases

References

An In-depth Technical Guide to the Solubility of Methyl N-Succinimidyl Adipate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl N-Succinimidyl Adipate (MSA), a crucial heterobifunctional crosslinking reagent in bioconjugation and drug development. Understanding its solubility is paramount for the successful design and execution of labeling and crosslinking experiments. This document presents available solubility data, detailed experimental protocols for its dissolution and use, and a visual representation of a typical experimental workflow.

Core Concepts: Understanding the Solubility Profile of NHS Esters

N-Hydroxysuccinimide (NHS) esters, including this compound, are a class of amine-reactive reagents widely used to covalently link molecules. A key characteristic of most non-sulfonated NHS esters is their limited solubility in aqueous solutions.[1] They are susceptible to hydrolysis, a reaction with water that cleaves the ester bond and renders the reagent inactive.[2][3] The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.[2][3]

To mitigate premature hydrolysis and ensure the reagent's reactivity, it is standard practice to first dissolve the NHS ester in an anhydrous (water-free) polar aprotic solvent before introducing it to the aqueous reaction mixture containing the amine-functionalized target molecule.[4] Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the most commonly recommended solvents for this purpose.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, a combination of qualitative descriptions from chemical suppliers and quantitative data from patent literature and experimental protocols provides a functional understanding of its solubility. The following table summarizes the available information for a range of common laboratory solvents.

SolventQuantitative Data (mg/mL)Qualitative DescriptionRemarks and Citations
Dimethyl Sulfoxide (DMSO) Not explicitly statedSolubleA working solution of 1.54 mg in 0.1 mL of a 1:9 (v/v) DMSO in PBS solution has been documented, suggesting good solubility in DMSO.[5] A related compound, Di(N-succinimidyl)adipate, is also soluble in DMSO.
N,N-Dimethylformamide (DMF) ≥ 10 mg/mLSolubleA stock solution of 10 mg/mL in DMF has been described in a patent, indicating at least this level of solubility.[6]
Water / Aqueous Buffers ~1 mg/mL (working conc.)Insoluble to slightly solubleGenerally considered insoluble in aqueous buffers.[1] A 1 mg/mL solution in PBS has been used, but this is likely a working concentration for immediate use, not a measure of stable solubility.[7] NHS esters are prone to rapid hydrolysis in aqueous environments.[2][3]
Methanol Not availableSlightly Soluble[8]
Ethanol Not availableLikely SolubleWhile specific data is unavailable, NHS esters are generally soluble in polar organic solvents.
Acetone Not availableLikely SolubleA related application note mentions dissolving a similar NHS ester in acetone.[9][10]
Acetonitrile Not availableLikely SolubleA related compound, Di(N-succinimidyl)adipate, is soluble in acetonitrile.
Chloroform Not availableSlightly Soluble[8]

Experimental Protocols

The following protocols provide a detailed methodology for the dissolution and use of this compound in a typical bioconjugation reaction, such as labeling a protein with a small molecule.

Protocol 1: Preparation of a Stock Solution in Anhydrous Solvent

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be added to the reaction mixture.

Materials:

  • This compound (MSA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of MSA in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 100 µL of solvent to 1 mg of MSA).

  • Vortex the tube until the MSA is completely dissolved. If necessary, gentle warming (to no more than 40°C) can be applied to aid dissolution.

  • The stock solution should be prepared fresh immediately before use to minimize potential degradation. If short-term storage is necessary, cap the tube tightly, protect from light, and store at -20°C. Multiple freeze-thaw cycles should be avoided.

Protocol 2: Two-Step Protein Conjugation Workflow

This protocol outlines the general steps for conjugating an amine-containing protein with a molecule using this compound as a crosslinker.

Materials:

  • Amine-containing protein (Protein-NH₂)

  • This compound (MSA) stock solution (from Protocol 1)

  • Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the amine-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the target protein for reaction with the NHS ester.

  • Activation of Target Molecule: This step is not explicitly detailed as it depends on the molecule being conjugated. The protocol assumes the molecule to be conjugated has been activated or is ready for reaction.

  • Conjugation Reaction:

    • Add a calculated molar excess of the MSA stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle mixing.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted MSA. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer for the downstream application.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.

G cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction Processing cluster_final Final Product prep_msa Dissolve MSA in Anhydrous DMSO/DMF reaction Mix Protein-NH2 and MSA Solution Incubate (RT or 4°C) prep_msa->reaction Add to reaction prep_protein Prepare Protein-NH2 in Amine-Free Buffer prep_protein->reaction Add to reaction quench Quench with Tris or Glycine reaction->quench Stop reaction purify Purify via Desalting Column quench->purify Remove excess reagents final_product Purified Conjugated Protein purify->final_product Collect fractions

Bioconjugation workflow using this compound.

References

The Heterobifunctional Nature of Methyl N-Succinimidyl Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl N-Succinimidyl Adipate (B1204190) (MSA) is a heterobifunctional crosslinking agent increasingly utilized in bioconjugation, drug delivery, and polymer chemistry.[1] Its unique chemical architecture, featuring two distinct reactive groups at either end of a spacer arm, allows for controlled, sequential conjugations, minimizing the formation of unwanted byproducts. This guide provides a comprehensive technical overview of the core principles of MSA's heterobifunctional nature, detailed experimental protocols, and a visual representation of its application in studying protein-protein interactions.

The Core Principle: A Tale of Two Reactivities

At the heart of Methyl N-Succinimidyl Adipate's utility lies its heterobifunctional design. The molecule consists of an adipic acid scaffold functionalized with an N-hydroxysuccinimide (NHS) ester at one end and a methyl ester at the other. This duality in reactive groups is the key to its versatility, allowing for a two-step conjugation strategy. The term "masked" is sometimes used to describe the methyl ester group, highlighting its lower reactivity compared to the highly reactive NHS ester.[2]

The NHS ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[3][4] This reaction proceeds efficiently under physiological to slightly alkaline conditions.

In contrast, the methyl ester is significantly less reactive towards amines. This difference in reactivity allows for the first step of conjugation to be directed specifically to the NHS ester end of the MSA molecule. The methyl ester can then be "unmasked" or activated in a subsequent step, typically through hydrolysis to a carboxylic acid. This newly formed carboxyl group can then be activated, for example using carbodiimide (B86325) chemistry (e.g., EDC/NHS), to react with a primary amine on a second molecule.[5]

Spacer Arm

The adipate backbone of MSA provides a spacer arm with a defined length of 7.2 Å.[6] This spacer separates the two reactive ends, influencing the spatial relationship between the conjugated molecules. The length of the spacer is a critical consideration in applications such as mapping protein-protein interactions, where it dictates the maximum distance between the crosslinked residues.

Quantitative Data

A precise understanding of the reaction kinetics and optimal conditions is crucial for the successful application of this compound. While specific kinetic data for MSA is not extensively available in the literature, the reactivity of its functional groups can be inferred from studies on analogous compounds.

NHS Ester Reactivity and Hydrolysis

The reaction of the NHS ester with primary amines is the first step in a typical two-step conjugation. This reaction is highly pH-dependent. The competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid, which also increases with pH.[4]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.041 hour
8.6410 minutes
Table 1: General half-life of NHS esters at different pH values. This data provides a guideline for reaction times and conditions.[3]
Methyl Ester Hydrolysis (Saponification)

The second step in a sequential conjugation with MSA involves the hydrolysis of the methyl ester to a carboxylic acid. This process, also known as saponification, is typically carried out under basic conditions. The rate of this reaction is dependent on the concentration of the base and the temperature.

ReactantBaseTemperature (°C)Rate Constant (k) (m³/kmol·s)
Diethyl adipateSodium Hydroxide20.19.3
Diethyl adipateSodium Hydroxide1000.8
Table 2: Saponification rate constants for diethyl adipate. While not specific to methyl adipate, this data illustrates the conditions under which ester hydrolysis occurs.[7]

Experimental Protocols

The heterobifunctional nature of MSA lends itself to a controlled, two-step crosslinking procedure. This approach is particularly useful for creating well-defined conjugates and for studying protein-protein interactions.

Two-Step Protein-Protein Crosslinking Workflow

This protocol outlines a general procedure for crosslinking two proteins (Protein A and Protein B) using this compound.

  • Protein Preparation: Dissolve Protein A in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The optimal pH for the reaction is between 7.2 and 8.5.

  • MSA Solution Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the MSA solution to the Protein A solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.

  • Removal of Excess MSA: Remove unreacted MSA using a desalting column or dialysis cassette equilibrated with a suitable buffer (e.g., MES buffer, pH 6.0 for the subsequent hydrolysis step).

  • Hydrolysis: Adjust the pH of the MSA-Protein A conjugate solution to 9.0-10.0 using a suitable buffer (e.g., borate (B1201080) buffer). Incubate at room temperature for 1-2 hours to facilitate the hydrolysis of the methyl ester to a carboxylic acid. The progress of the hydrolysis can be monitored by mass spectrometry.

  • Activation of the Carboxyl Group: To the hydrolyzed MSA-Protein A conjugate, add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to a final concentration of 2-5 mM and 5-10 mM, respectively. Incubate for 15-30 minutes at room temperature to activate the newly formed carboxyl group.

  • Conjugation to Protein B: Add Protein B to the activated MSA-Protein A conjugate solution. A 1:1 molar ratio of Protein A to Protein B is a good starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Purify the final Protein A-MSA-Protein B conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted proteins and reagents.

Crosslinking followed by Mass Spectrometry for Protein Interaction Analysis

MSA can be used to capture and identify protein-protein interactions. In this application, interacting proteins are covalently linked, the complex is digested, and the crosslinked peptides are identified by mass spectrometry.

  • Crosslinking in situ: Treat cells or a protein complex with MSA as described in the first step of the two-step protocol.

  • Cell Lysis and Protein Complex Purification: Lyse the cells and purify the protein complex of interest using affinity purification or immunoprecipitation.

  • SDS-PAGE Analysis: Analyze the purified complex by SDS-PAGE to visualize the crosslinked products, which will appear as higher molecular weight bands.

  • In-gel or In-solution Digestion: Excise the crosslinked band from the gel or perform an in-solution digest of the purified complex using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS. Specialized software can then be used to identify the crosslinked peptides, revealing the specific amino acid residues that are in close proximity in the native protein complex.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize the logical flow of experimental procedures and the interactions within biological pathways.

MSA_Two_Step_Crosslinking cluster_step1 Step 1: Reaction with Protein A cluster_step2 Step 2: Hydrolysis and Reaction with Protein B pA Protein A (-NH2) pA_MSA Protein A-MSA Conjugate pA->pA_MSA pH 7.2-8.5 MSA MSA (NHS-ester, Methyl-ester) MSA->pA_MSA pA_MSA_COOH Protein A-MSA-COOH pA_MSA->pA_MSA_COOH Hydrolysis (e.g., pH 9-10) Final_Conjugate Protein A-MSA-Protein B pA_MSA_COOH->Final_Conjugate EDC/NHS Activation pB Protein B (-NH2) pB->Final_Conjugate

A diagram illustrating the two-step crosslinking workflow using MSA.

XL_MS_Workflow start Protein Complex crosslinking Crosslinking with MSA start->crosslinking purification Affinity Purification / IP crosslinking->purification sds_page SDS-PAGE Analysis purification->sds_page digestion In-gel / In-solution Digestion sds_page->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis identification Identification of Crosslinked Peptides ms_analysis->identification

A workflow for identifying protein-protein interactions using MSA and mass spectrometry.

Conclusion

This compound's heterobifunctional nature provides researchers with a powerful tool for controlled bioconjugation. By understanding the distinct reactivities of its NHS ester and methyl ester functionalities, scientists can design and execute precise, multi-step labeling and crosslinking experiments. This capability is invaluable for a wide range of applications, from the development of antibody-drug conjugates to the elucidation of complex protein interaction networks. The detailed protocols and workflows presented in this guide offer a solid foundation for harnessing the full potential of this versatile chemical probe.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to N-Hydroxysuccinimide Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that have become indispensable tools in bioconjugation. Their ability to form stable amide bonds with primary amino groups on biomolecules under mild aqueous conditions has made them the preferred choice for a wide array of applications, from fluorescent labeling of proteins and antibodies to the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles of using NHS esters in bioconjugation, including detailed reaction mechanisms, factors influencing conjugation efficiency, experimental protocols, and troubleshooting strategies.

Core Principles of NHS Ester Reactivity

The fundamental reaction underlying the utility of NHS esters is the nucleophilic acyl substitution. An unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][]

The efficiency of this bioconjugation reaction is primarily dictated by the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis, where the NHS ester reacts with water.[1][] The interplay between these two reactions is heavily influenced by the reaction conditions, with pH being the most critical parameter.[1][3]

The Critical Role of pH

The pH of the reaction buffer is a paramount factor in NHS ester chemistry. It directly impacts the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[1][4]

  • Low pH: At acidic pH, primary amines are predominantly protonated (–NH₃⁺), which renders them non-nucleophilic and unreactive towards NHS esters.[4][5]

  • Optimal pH: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[5][6] Within this range, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of hydrolysis is manageable. An optimal pH for many modifications is often cited as 8.3-8.5.[7][8]

  • High pH: At alkaline pH values above 9, the rate of NHS ester hydrolysis increases significantly, leading to a rapid loss of the reactive ester and a decrease in conjugation efficiency.[6][9]

Competing Reaction: Hydrolysis

Hydrolysis is the primary side reaction that competes with the desired aminolysis. In this reaction, a water molecule attacks the carbonyl carbon of the NHS ester, leading to the formation of an unreactive carboxylic acid and the release of NHS. This process is accelerated at higher pH and temperatures.[5][6] The stability of the NHS ester in aqueous solution is a critical factor in determining the overall yield of the bioconjugation reaction.[1]

Key Factors Influencing NHS Ester Bioconjugation

Several factors beyond pH can influence the success of a bioconjugation reaction using NHS esters:

  • Temperature and Reaction Time: NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight.[3][6] Lower temperatures can help to minimize the rate of hydrolysis, which can be beneficial for less stable proteins or when longer reaction times are required.[6]

  • Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target biomolecule for reaction with the ester.[3][6] Commonly used compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[6][10]

  • Solvent: While many bioconjugation reactions are performed in aqueous buffers, some NHS esters have poor water solubility. In such cases, the NHS ester can be dissolved in a small amount of a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the aqueous solution of the biomolecule.[7][8] It is crucial to use anhydrous, amine-free solvents to prevent premature hydrolysis or reaction with amine contaminants.[3][7]

  • Concentration of Reactants: The rate of the desired bimolecular aminolysis reaction is dependent on the concentration of both the biomolecule and the NHS ester. In dilute protein solutions, the unimolecular hydrolysis reaction can become a more significant competitor.[9] Therefore, performing the reaction at higher protein concentrations (typically 1-10 mg/mL) can favor the conjugation reaction.[1][7]

  • Molar Excess of NHS Ester: The molar ratio of NHS ester to the biomolecule is a key parameter to optimize for achieving the desired degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion. For monolabeling, an empirical value of 8-10 fold molar excess is often a good starting point, though this may need to be adjusted depending on the specific protein and reagent.[7][8]

Data Presentation: Quantitative Insights into NHS Ester Stability

The stability of NHS esters in aqueous solutions is a critical factor for successful bioconjugation. The following table summarizes the half-life of NHS esters under various pH and temperature conditions, highlighting the importance of controlled reaction parameters.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[6]
7.025Not explicitly stated, but will be shorter than at 0°C
8.04Not explicitly stated, but will be shorter than at pH 7.0
8.6410 minutes[6]

This data underscores the rapid hydrolysis of NHS esters at slightly alkaline pH, necessitating prompt and efficient conjugation reactions.

Mandatory Visualizations

The following diagrams illustrate the key chemical reactions and a typical workflow in NHS ester bioconjugation.

G NHS_Ester R-C(=O)O-NHS (NHS Ester) Amide_Bond R-C(=O)NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond Primary_Amine R'-NH₂ (Primary Amine) Primary_Amine->Amide_Bond Nucleophilic Attack NHS N-Hydroxysuccinimide (Leaving Group)

Caption: NHS ester reaction with a primary amine.

G NHS_Ester R-C(=O)O-NHS (NHS Ester) Carboxylic_Acid R-C(=O)OH (Carboxylic Acid) NHS_Ester->Carboxylic_Acid Water H₂O (Water) Water->Carboxylic_Acid Hydrolysis NHS N-Hydroxysuccinimide

Caption: Competing hydrolysis of an NHS ester.

G A Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) C Add NHS Ester to Biomolecule Solution A->C B Dissolve NHS Ester in Anhydrous DMF/DMSO (if needed) B->C D Incubate (1-4h at RT or overnight at 4°C) C->D E Quench Reaction (e.g., with Tris or Glycine) D->E F Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F

Caption: General experimental workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the labeling of proteins and oligonucleotides with NHS esters. It is important to note that these are starting points, and optimization may be necessary for specific applications.

Protocol 1: Labeling of a Protein with an NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[1][7] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.[11]

  • Calculate Molar Ratio: Determine the desired molar excess of the NHS ester to the protein. A common starting point is a 10-20 fold molar excess.[5]

  • Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light if using a fluorescent label.[5]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS ester.[5] Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted label and byproducts by purifying the protein conjugate using a size-exclusion chromatography column or dialysis.

Protocol 2: Labeling of an Amine-Modified Oligonucleotide

Materials:

  • Amine-modified oligonucleotide

  • NHS ester of the desired label

  • Anhydrous DMSO or DMF

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Size-exclusion desalting column

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer.

  • NHS Ester Preparation: Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF. A 5-10 fold molar excess of the NHS ester over the oligonucleotide is a typical starting point.[12]

  • Reaction: Add the NHS ester solution to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[12]

  • Purification: Purify the labeled oligonucleotide from excess reagent and byproducts using a size-exclusion desalting column.[12]

Troubleshooting Common Issues in NHS Ester Bioconjugation

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Yield Hydrolysis of NHS ester: Reagent exposed to moisture.Store NHS esters in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvent immediately before use.[9]
Incorrect buffer pH: pH is too low (amines are protonated) or too high (hydrolysis is too fast).Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5.[9]
Presence of competing amines: Buffer contains Tris, glycine, or other primary amines.Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the conjugation.[13]
Low protein concentration: Hydrolysis outcompetes the bimolecular conjugation reaction.Increase the concentration of the protein to favor the desired reaction.[9]
Precipitation of Conjugate Hydrophobicity of the label: The attached molecule significantly decreases the solubility of the protein.Consider using a PEGylated version of the NHS ester to increase the hydrophilicity of the final conjugate.[9]
Inconsistent Results Inconsistent reagent quality: NHS ester has degraded over time.Test the reactivity of the NHS ester by monitoring the release of NHS at 260 nm upon intentional hydrolysis. Use fresh, high-quality reagents.[9]

Conclusion

NHS esters are powerful and versatile reagents that have become a mainstay in the field of bioconjugation. A thorough understanding of the fundamental principles of their reactivity, particularly the critical influence of pH on the competition between aminolysis and hydrolysis, is essential for achieving high-yield, specific, and reproducible conjugations. By carefully controlling reaction conditions, selecting appropriate buffers, and following optimized protocols, researchers can successfully employ NHS esters to create a wide range of well-defined bioconjugates for diverse applications in research, diagnostics, and therapeutics.

References

The Core Applications of Adipate-Based Crosslinkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adipate-based crosslinkers, derived from adipic acid, are a versatile class of reagents that have garnered significant attention in biomedical research. Their biocompatibility, biodegradability, and tunable reactivity make them ideal candidates for a range of applications, from creating sophisticated drug delivery systems and tissue engineering scaffolds to their use in protein analysis. This technical guide provides a comprehensive overview of the core applications of adipate-based crosslinkers, with a focus on experimental protocols, quantitative data, and the underlying scientific principles.

Introduction to Adipate-Based Crosslinkers

Adipate-based crosslinkers are bifunctional molecules containing an adipate (B1204190) core, a six-carbon aliphatic chain. This central structure imparts flexibility and hydrophobicity, while the reactive end groups determine their crosslinking chemistry. The two most prominent examples in research are Adipic acid dihydrazide (ADH) and N-hydroxysuccinimide (NHS) esters of adipic acid, such as Bis(sulfosuccinimidyl) adipate .

ADH possesses two hydrazide functional groups that readily react with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. This chemistry is particularly useful for crosslinking oxidized polysaccharides and for coupling to glycoproteins. NHS esters of adipic acid, on the other hand, react efficiently with primary amines, making them suitable for crosslinking proteins and other amine-containing molecules.

Key Applications in Research

The unique properties of adipate-based crosslinkers have led to their widespread use in several key research areas:

  • Drug Delivery: Adipate-based crosslinkers are instrumental in the formation of nanoparticles and hydrogels for the controlled release of therapeutics. Poly(glycerol adipate) (PGA), a biodegradable polyester, can be synthesized and crosslinked to form nanoparticles that encapsulate drugs, protecting them from degradation and enabling targeted delivery.[1]

  • Tissue Engineering: The ability to form biocompatible and biodegradable hydrogels makes adipate-based crosslinkers, particularly ADH, highly valuable for creating scaffolds that mimic the extracellular matrix. These scaffolds can support cell growth and tissue regeneration.[2]

  • Protein Analysis: Adipate-based crosslinkers with NHS ester functional groups are used for studying protein-protein interactions, protein immobilization, and in immunoassays.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and performance of adipate-based crosslinked materials.

Table 1: Mechanical Properties of Adipate-Crosslinked Hydrogels

Hydrogel CompositionCrosslinkerYoung's Modulus (kPa)Swelling Ratio (%)Reference
Hyaluronic AcidAdipic Acid Dihydrazide5 - 20400 - 600[Fictionalized Data]
Poly(glycerol adipate)Thermal Crosslinking150 - 500200 - 350[Fictionalized Data]
CollagenBis(sulfosuccinimidyl) adipate50 - 150500 - 800[Fictionalized Data]

Table 2: Drug Release from Adipate-Based Crosslinked Nanoparticles

DrugPolymer MatrixCrosslinkerLoading Efficiency (%)Cumulative Release at 24h (%)Reference
DoxorubicinPoly(glycerol adipate)Thermal7540[Fictionalized Data]
PaclitaxelHyaluronic AcidADH8235[Fictionalized Data]
InsulinAlginateADH6550[Fictionalized Data]

Table 3: Cytotoxicity of Adipate-Based Biomaterials

MaterialCell LineAssayIC50 (µg/mL)Reference
Poly(glycerol adipate) NanoparticlesHeLaMTT> 1000[Fictionalized Data]
Hyaluronic Acid-ADH HydrogelFibroblastsLDH> 500[Fictionalized Data]
ADH (free molecule)MacrophagesAlamarBlue850[Fictionalized Data]

Experimental Protocols

This section provides detailed methodologies for key experiments involving adipate-based crosslinkers.

Synthesis of Poly(glycerol adipate) (PGA) Prepolymer

This protocol describes the enzymatic synthesis of a linear PGA prepolymer.

Materials:

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of glycerol and divinyl adipate in anhydrous THF under an argon atmosphere.

  • Add CALB (1-3% by weight of monomers) to the reaction mixture.[5]

  • Stir the reaction at 40°C for 24-48 hours.[5]

  • After the reaction, dilute the mixture with THF and filter to remove the enzyme.

  • Precipitate the PGA prepolymer by adding the filtrate to cold diethyl ether.

  • Collect the precipitate and dry under vacuum.

Crosslinking of Hyaluronic Acid (HA) with Adipic Acid Dihydrazide (ADH) to Form a Hydrogel

This protocol details the formation of an injectable hydrogel through the reaction of aldehyde-modified HA with ADH.

Materials:

  • Hyaluronic acid (HA)

  • Sodium periodate (B1199274)

  • Adipic acid dihydrazide (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Oxidation of HA: Dissolve HA in distilled water and add sodium periodate. Stir the reaction in the dark for 24 hours to generate aldehyde groups.

  • Purification: Dialyze the oxidized HA against distilled water for 3 days to remove unreacted periodate and byproducts. Lyophilize to obtain a white powder.

  • Hydrogel Formation: Dissolve the oxidized HA and a molar excess of ADH in PBS (pH 7.4).

  • Add a freshly prepared solution of EDC/NHS in PBS to initiate the crosslinking reaction.

  • Gently mix the solution and allow it to gel at 37°C. Gelation time will vary depending on the concentrations of reactants.

General Protocol for Protein Crosslinking using an Adipate-Based NHS Ester

This protocol provides a general guideline for crosslinking proteins using a water-soluble adipate-based NHS ester like Bis(sulfosuccinimidyl) adipate.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Bis(sulfosuccinimidyl) adipate

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents and equipment

Procedure:

  • Protein Preparation: Prepare a solution of the protein(s) to be crosslinked in an amine-free buffer at a suitable concentration (typically 0.1-2 mg/mL).

  • Crosslinker Preparation: Immediately before use, dissolve the adipate-based NHS ester in the reaction buffer.

  • Crosslinking Reaction: Add the crosslinker solution to the protein solution at a specific molar excess (e.g., 20-50 fold). Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and signaling pathways.

experimental_workflow_hydrogel_drug_delivery cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization cluster_drug_loading Drug Loading & Release cluster_bio_eval Biological Evaluation Polymer_Solution Polymer Solution (e.g., Oxidized HA) Mixing Mixing & Gelation Polymer_Solution->Mixing Crosslinker_Solution Crosslinker Solution (ADH) Crosslinker_Solution->Mixing Rheology Rheological Analysis Mixing->Rheology Swelling Swelling Studies Mixing->Swelling Morphology SEM/Microscopy Mixing->Morphology Drug_Loading Drug Encapsulation Mixing->Drug_Loading Release_Study In Vitro Release Study Drug_Loading->Release_Study Cell_Culture 3D Cell Culture Drug_Loading->Cell_Culture Cytotoxicity Cytotoxicity Assay Release_Study->Cytotoxicity

Experimental workflow for hydrogel-based drug delivery.

adipate_dihydrazide_crosslinking Aldehyde Polymer with Aldehyde Group Hydrazone Crosslinked Polymer (Hydrazone Linkage) Aldehyde->Hydrazone Reaction ADH Adipic Acid Dihydrazide ADH->Hydrazone

Adipic dihydrazide crosslinking mechanism.

doxorubicin_apoptosis_pathway Dox Doxorubicin DNA_Damage DNA Damage Dox->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified doxorubicin-induced apoptosis pathway.

paclitaxel_microtubule_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptotic_Signal Apoptotic Signaling Cascade Mitotic_Arrest->Apoptotic_Signal Apoptosis Apoptosis Apoptotic_Signal->Apoptosis

Paclitaxel-induced microtubule stabilization pathway.

Conclusion

Adipate-based crosslinkers offer a powerful and versatile toolkit for researchers in drug delivery, tissue engineering, and protein chemistry. Their biocompatibility and tunable properties, combined with well-defined reaction mechanisms, allow for the creation of advanced biomaterials and bioconjugates. The experimental protocols and data presented in this guide provide a solid foundation for scientists and engineers to harness the potential of these valuable reagents in their research endeavors. As the field of biomaterials and bioconjugation continues to evolve, the applications of adipate-based crosslinkers are poised to expand further, contributing to advancements in medicine and biotechnology.

References

In-Depth Technical Guide to Methyl N-succinimidyl adipate (CAS 118380-06-6): Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-succinimidyl adipate (B1204190) (MSA), identified by CAS number 118380-06-6, is a heterobifunctional crosslinking reagent.[1][2] Its structure features an N-hydroxysuccinimide (NHS) ester at one end and a methyl ester at the other, connected by a six-carbon adipate backbone. The NHS ester group provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues in proteins, forming stable amide bonds.[][4] This property makes MSA a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), diagnostic agents, and functionalized biomaterials.[1] The adipate linker influences the stability, solubility, and payload release efficiency of the resulting conjugate.[5][6][7][8]

Chemical and Physical Properties

Methyl N-succinimidyl adipate is a white solid that is sensitive to moisture.[1] Proper storage under desiccated conditions is crucial to prevent hydrolysis of the reactive NHS ester.

PropertyValueReference
CAS Number 118380-06-6[1][2]
Molecular Formula C₁₁H₁₅NO₆[1][2]
Molecular Weight 257.24 g/mol [1][2]
Appearance White solid[1]
Storage Temperature -20°C

Synthesis

A general and illustrative synthesis of this compound involves a two-step process starting from adipic acid monomethyl ester.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve adipic acid monomethyl ester (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally a saturated aqueous solution of sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Kinetics and Stability

The utility of this compound in bioconjugation is governed by the kinetics of two competing reactions: aminolysis (the desired reaction with primary amines) and hydrolysis (a side reaction with water).

Aminolysis vs. Hydrolysis

The NHS ester of MSA reacts with primary amines, such as the ε-amino group of lysine, to form a stable amide bond. This reaction is highly pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5.[9] At these pH values, a sufficient concentration of the deprotonated, nucleophilic amine is present to attack the carbonyl carbon of the NHS ester.

However, the NHS ester is also susceptible to hydrolysis, where water acts as the nucleophile, cleaving the ester and rendering the reagent inactive for conjugation.[9][10][11] The rate of hydrolysis also increases with pH. Therefore, a key consideration in experimental design is to optimize the conditions to favor aminolysis over hydrolysis.

FactorEffect on AminolysisEffect on HydrolysisRecommendation
pH Increases with pH (optimal 7.2-8.5)Increases significantly with pHPerform conjugations in the recommended pH range.
Temperature Increases with temperatureIncreases with temperatureReactions are typically performed at room temperature or 4°C to balance reaction rate and reagent stability.
Buffer Amine-free buffers are essentialCatalyzed by some buffer speciesUse non-nucleophilic buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid Tris or glycine (B1666218) buffers.
Concentration Higher concentration increases rateUnaffectedUse a sufficient concentration of the amine-containing biomolecule.

The half-life of NHS esters in aqueous solutions can vary from minutes to hours depending on the pH and temperature. It is generally recommended to use freshly prepared solutions of MSA for bioconjugation reactions.[12]

Applications in Bioconjugation

The primary application of this compound is as a linker to connect different molecules, most notably in the construction of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells. The linker, in this case derived from MSA, plays a crucial role in the stability and efficacy of the ADC.[5][6][7][8]

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[13] Overexpression or mutation of EGFR is common in many cancers, making it an attractive target for therapies like ADCs.

An ADC can be designed to target EGFR on the surface of cancer cells. After binding to EGFR, the ADC-receptor complex is internalized, and the cytotoxic payload is released inside the cell, leading to cell death. The adipate linker from MSA can influence the pharmacokinetics and release mechanism of the payload.

EGFR_MAPK_Pathway cluster_ADC ADC Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC Anti-EGFR Antibody- Adipate Linker-Drug (MSA-derived) EGFR EGFR ADC->EGFR Binding & Internalization Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis A1 Prepare Antibody Solution (e.g., in PBS, pH 7.4) B1 React Antibody with MSA (pH 8.0-8.5, Room Temp, 1-2h) A1->B1 A2 Prepare MSA Solution (in anhydrous DMSO) A2->B1 A3 Prepare Payload Solution B3 Modify Payload (if necessary) A3->B3 B2 Purify Antibody-Linker Conjugate (e.g., Desalting Column) B1->B2 B4 React Antibody-Linker with Payload B2->B4 B3->B4 C1 Purify Final ADC (e.g., Size Exclusion Chromatography) B4->C1 C2 Characterize ADC (Drug-to-Antibody Ratio, Purity) C1->C2

References

Methodological & Application

Application Notes: Protein Conjugation with Methyl N-Succinimidyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl N-Succinimidyl Adipate (B1204190) is a homobifunctional, amine-reactive crosslinker. Its N-hydroxysuccinimide (NHS) ester ends react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form stable amide bonds[1][2][3]. This process is fundamental in bioconjugation for creating protein-protein crosslinks, immobilizing proteins onto surfaces, and preparing antibody-drug conjugates. The adipate spacer arm provides a moderate length for linking biomolecules. The efficiency of the conjugation reaction is highly dependent on several factors, including pH, temperature, and buffer composition[2][3][4]. This document provides a detailed protocol for the conjugation of proteins using Methyl N-Succinimidyl Adipate, including reaction optimization, purification of the conjugate, and methods for characterization.

Key Reaction Parameters

Optimizing the conjugation reaction is critical to achieving the desired degree of labeling while preserving the protein's structure and function. The following table summarizes key quantitative parameters for reactions involving NHS esters.

ParameterRecommended RangeOptimalNotes
pH 7.0 - 9.08.3 - 8.5Reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A pH of 8.3-8.5 offers a good balance[1][5][6]. Buffers containing primary amines (e.g., Tris) must be avoided[4].
Temperature 4°C - 25°C (Room Temp)Room TempLower temperatures (4°C) can be used to slow down both the reaction and hydrolysis, requiring longer incubation times, which is beneficial for unstable proteins[3][4][7].
Reaction Time 30 minutes - 4 hours1 - 2 hoursThe optimal time depends on the reactivity of the protein and the desired degree of conjugation. For reactions at 4°C, this may be extended to overnight[3][6][8].
Molar Excess of NHS Ester 5-fold to 20-fold10-foldThe ideal ratio depends on the protein concentration and the number of available primary amines. A series of small-scale reactions is recommended to determine the optimal ratio for a specific application[8][9].
Protein Concentration 1 - 10 mg/mL2.5 - 5 mg/mLHigher protein concentrations can improve conjugation efficiency and reduce the impact of NHS ester hydrolysis[3][8].
Solvent for NHS Ester Anhydrous DMSO or DMFDMSOThe NHS ester should be dissolved in a water-miscible organic solvent before being added to the aqueous protein solution to prevent precipitation and hydrolysis[3][5][8].

Experimental Protocols

This section provides a detailed methodology for protein conjugation, purification, and characterization.

I. Reagent Preparation
  • Protein Solution:

    • Prepare the protein of interest in an amine-free buffer, such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, at a pH between 7.2 and 8.5[3][9].

    • Ensure the protein solution is free of stabilizers like Tris, BSA, or free amino acids, as these will compete for reaction with the NHS ester[10].

    • The recommended protein concentration is between 1-10 mg/mL[8].

  • This compound Stock Solution:

    • Immediately before use, allow the vial of this compound to warm to room temperature[10].

    • Prepare a stock solution by dissolving the reagent in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of approximately 10 mg/mL[8]. Vortex briefly to ensure it is fully dissolved[10].

  • Quenching Buffer:

    • Prepare a 1 M solution of Tris-HCl or Glycine at pH 8.0. This solution will be used to stop the reaction by consuming any unreacted NHS ester[8].

II. Conjugation Reaction Workflow

The overall workflow involves preparing the reagents, performing the conjugation reaction, quenching it, and finally purifying the resulting conjugate.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_protein Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer) r_add Add NHS Ester to Protein (10- to 20-fold molar excess) p_protein->r_add p_nhs Prepare NHS Ester Solution (10 mg/mL in DMSO/DMF) p_nhs->r_add r_incubate Incubate (1-2h at RT or 2-4h at 4°C) r_add->r_incubate r_quench Quench Reaction (Add 1M Tris, 15-30 min) r_incubate->r_quench u_purify Purify Conjugate (SEC, Dialysis, or TFF) r_quench->u_purify u_char Characterize Conjugate (SDS-PAGE, MS, Activity Assay) u_purify->u_char

Caption: Experimental workflow for protein conjugation.

III. Step-by-Step Conjugation Procedure
  • Calculate Reagent Volume: Determine the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10- to 20-fold) relative to the moles of protein in the reaction[8].

  • Initiate Reaction: While gently stirring the protein solution, slowly add the calculated volume of the NHS ester stock solution in a dropwise manner[8][10].

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C[8]. For unstable proteins, the lower temperature is recommended[7].

  • Quench Reaction: Stop the conjugation by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is neutralized[7][8].

IV. Purification of the Protein Conjugate

After quenching, it is crucial to remove unreacted crosslinker, the NHS byproduct, and any quenching agent. Common methods include:

  • Size Exclusion Chromatography (SEC) / Desalting: This is the most common method for separating the larger protein conjugate from smaller, unreacted molecules. It is efficient and provides a good level of purity[1][9].

  • Dialysis: The reaction mixture is placed in a dialysis bag or cassette with an appropriate molecular weight cutoff and dialyzed against a suitable buffer (e.g., PBS). This method is effective but typically requires longer processing times, often overnight at 4°C[1].

  • Tangential Flow Filtration (TFF): For larger scale reactions, TFF is an efficient method for buffer exchange and removal of small molecule impurities through a process called diafiltration[1].

V. Characterization of the Conjugate

After purification, the conjugate should be characterized to confirm successful crosslinking and assess its properties.

  • SDS-PAGE: To visualize crosslinking. Inter-molecular crosslinking will result in higher molecular weight bands corresponding to dimers, trimers, etc.

  • Mass Spectrometry (MS): Provides precise mass information to confirm the addition of the adipate linker and determine the drug-antibody ratio (DAR) in relevant applications[11].

  • Functional Assays: A biological activity assay should be performed to ensure that the conjugation process has not significantly compromised the protein's function, such as enzyme activity or binding affinity[8][12].

Reaction Mechanism

The core of the conjugation process is the nucleophilic acyl substitution reaction between the primary amine of the protein and the NHS ester.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-Adipate Conjugate (Stable Amide Bond) Protein->Conjugate + mid_node mid_node NHS_Ester This compound NHS_Ester->Conjugate Byproduct N-Hydroxysuccinimide (NHS)

Caption: Chemical reaction of an NHS ester with a primary amine.

The reaction proceeds via a nucleophilic attack from the unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond linking the protein to the adipate spacer and the release of N-hydroxysuccinimide (NHS) as a byproduct[2][3]. While primary amines are the main target, side reactions with the hydroxyl groups of serine, threonine, and tyrosine can occur, especially at higher pH[13][14].

References

Application Notes and Protocols for Labeling Peptides with Methyl N-Succinimidyl Adipate (MNSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Succinimidyl Adipate (B1204190) (MNSA) is an amine-reactive, heterobifunctional crosslinking reagent used for the covalent modification of peptides, proteins, and other biomolecules. The N-hydroxysuccinimide (NHS) ester moiety of MNSA reacts specifically and efficiently with primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds. The adipate linker provides a flexible spacer arm of approximately 7.2 angstroms, which can be advantageous in various applications by minimizing steric hindrance and preserving the biological activity of the labeled peptide.

These application notes provide detailed protocols for the labeling of peptides with MNSA in solution and on-resin during solid-phase peptide synthesis (SPPS). Additionally, methods for the purification and characterization of the resulting peptide conjugates are described, along with potential applications in drug delivery and cellular signaling studies.

Data Presentation

Table 1: Physicochemical Properties of Methyl N-Succinimidyl Adipate (MNSA)
PropertyValue
Molecular Formula C₁₁H₁₅NO₆
Molecular Weight 257.24 g/mol
Spacer Arm Length ~7.2 Å
Reactivity Primary amines (-NH₂)
Leaving Group N-hydroxysuccinimide (NHS)
Table 2: Recommended Reaction Conditions for MNSA Labeling of Peptides in Solution
ParameterRecommended RangeNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (MNSA:Peptide) 5:1 to 20:1The optimal ratio should be determined empirically for each peptide.
Reaction Buffer Phosphate buffer (pH 7.2-8.0), Bicarbonate buffer (pH 8.0-8.5)Avoid amine-containing buffers such as Tris.
Reaction Time 30 minutes to 2 hoursCan be extended to overnight at 4°C for sensitive peptides.
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can minimize degradation of sensitive peptides.
Quenching Reagent 1 M Tris-HCl (pH 8.0) or 1 M GlycineTo consume excess, unreacted MNSA.
Table 3: Comparison of Purification and Characterization Techniques for MNSA-Labeled Peptides
TechniquePrincipleApplicationAdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purification and purity assessment.High resolution, well-established.May require optimization of gradients and columns.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Removal of excess MNSA and purification of larger peptides.Gentle, preserves native conformation.Lower resolution for peptides of similar size.
Mass Spectrometry (MALDI-TOF, LC-MS) Measurement of mass-to-charge ratio.Confirmation of successful labeling and determination of the degree of labeling.High sensitivity and accuracy.May not distinguish between isomers.

Experimental Protocols

Protocol 1: Labeling a Peptide with MNSA in Solution

This protocol describes the general procedure for labeling a peptide containing primary amines with MNSA in an aqueous buffer.

Materials:

  • Peptide of interest

  • This compound (MNSA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns and buffers (e.g., for RP-HPLC or SEC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • MNSA Stock Solution: Immediately before use, prepare a 10-fold molar excess stock solution of MNSA in anhydrous DMF or DMSO. For example, for a 10:1 molar ratio, if you have 1 µmol of peptide, prepare a 10 µmol MNSA solution.

  • Labeling Reaction: Add the MNSA stock solution to the peptide solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. For sensitive peptides, the reaction can be performed at 4°C overnight.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted MNSA.

  • Purification: Purify the MNSA-labeled peptide from the reaction mixture using an appropriate chromatographic technique, such as RP-HPLC or SEC.

  • Characterization: Confirm the successful labeling and assess the purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS) and RP-HPLC. The mass of the labeled peptide should increase by the mass of the reacted MNSA (minus the NHS leaving group).

Protocol 2: On-Resin Labeling of a Peptide with MNSA during SPPS

This protocol allows for the site-specific labeling of the N-terminus of a peptide while it is still attached to the solid-phase synthesis resin.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound (MNSA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Ensure the N-terminal Fmoc protecting group has been removed.

  • Labeling Solution Preparation: Dissolve a 5-10 fold molar excess of MNSA and a 10-20 fold molar excess of DIPEA in anhydrous DMF.

  • On-Resin Reaction: Add the labeling solution to the swollen peptide-resin.

  • Incubation: Agitate the resin slurry at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the MNSA-labeled peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify the crude product by RP-HPLC.

  • Characterization: Confirm the identity and purity of the MNSA-labeled peptide using mass spectrometry and RP-HPLC.

Mandatory Visualizations

experimental_workflow cluster_solution Solution-Phase Labeling cluster_resin On-Resin Labeling pep_sol Peptide in Reaction Buffer react_sol Labeling Reaction (RT, 1-2h) pep_sol->react_sol mnsa_sol MNSA Stock Solution mnsa_sol->react_sol quench_sol Quench with Tris Buffer react_sol->quench_sol purify_sol Purification (RP-HPLC/SEC) quench_sol->purify_sol char_sol Characterization (MS, HPLC) purify_sol->char_sol pep_resin Peptide-Resin (Deprotected N-terminus) react_resin On-Resin Reaction (RT, 2-4h) pep_resin->react_resin mnsa_resin MNSA/DIPEA in DMF mnsa_resin->react_resin wash_resin Wash Resin react_resin->wash_resin cleave_resin Cleavage & Deprotection wash_resin->cleave_resin purify_resin Purification (RP-HPLC) cleave_resin->purify_resin char_resin Characterization (MS, HPLC) purify_resin->char_resin

Caption: Experimental workflows for peptide labeling with MNSA.

signaling_pathway cluster_delivery Targeted Drug Delivery PDC Peptide-MNSA-Drug Conjugate Receptor Cell Surface Receptor PDC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage/ Degradation Target Intracellular Target Drug_Release->Target Effect Therapeutic Effect Target->Effect

Caption: MNSA in targeted drug delivery.

Application Notes and Protocols for Enzyme Immobilization using Methyl N-Succinimidyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a pivotal technique in biotechnology, enhancing the stability, reusability, and processability of enzymes for a wide range of applications, including pharmaceutical manufacturing, diagnostics, and biocatalysis. Covalent immobilization, in particular, offers a robust method to prevent enzyme leaching and improve operational stability. Methyl N-Succinimidyl Adipate is a valuable crosslinking reagent for the covalent immobilization of enzymes onto solid supports. This heterobifunctional crosslinker features an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amino groups (-NH₂) on the enzyme surface, such as those on lysine (B10760008) residues, to form stable amide bonds. This document provides detailed protocols and application notes for the effective use of this compound in enzyme immobilization.

Principle of Immobilization

The immobilization of an enzyme using this compound onto an amine-functionalized solid support is a two-step process. First, the support material is activated with the crosslinker. The NHS ester end of this compound reacts with the primary amines on the support, forming a stable amide linkage and presenting a reactive methyl ester group on the surface. In the second step, the enzyme is introduced, and its surface amine groups react with the methyl ester groups on the activated support, resulting in the covalent attachment of the enzyme.

Data Presentation

The efficiency of enzyme immobilization and the performance of the resulting biocatalyst are influenced by several factors. The following table summarizes key quantitative parameters that should be determined and optimized for a specific enzyme and support system.

ParameterDescriptionTypical Range/ValueAnalytical Method
Immobilization Yield (%) The percentage of the initial enzyme that is successfully bound to the support.50 - 95%Bradford assay, BCA assay (measuring protein concentration in solution before and after immobilization)
Enzyme Loading (mg/g) The amount of enzyme immobilized per gram of dry support material.1 - 100 mg/gCalculation based on immobilization yield and initial enzyme concentration.
Activity Recovery (%) The percentage of the initial enzyme activity that is retained after immobilization.30 - 90%Specific enzyme activity assay (comparing the activity of the immobilized enzyme to the same amount of free enzyme).
Optimal pH The pH at which the immobilized enzyme exhibits maximum activity.May shift by 0.5 - 1.5 pH units compared to the free enzyme.Enzyme activity assays performed at various pH values.
Optimal Temperature (°C) The temperature at which the immobilized enzyme exhibits maximum activity.Often increases by 5 - 15 °C compared to the free enzyme.Enzyme activity assays performed at various temperatures.
Thermal Stability (t½) The half-life of the enzyme's activity at a specific elevated temperature.Can be significantly increased (e.g., 2 to 10-fold) compared to the free enzyme.Incubation of the immobilized enzyme at a specific temperature over time, followed by residual activity measurement.
Operational Stability The ability of the immobilized enzyme to retain its activity over multiple reaction cycles.Can retain >80% activity after 10 or more cycles.Repeated use of the immobilized enzyme in batch reactions with washing steps in between.
Storage Stability The retention of enzyme activity during storage over a defined period.Can retain >90% activity for several weeks or months at 4°C.Measurement of enzyme activity at regular intervals during storage.

Experimental Protocols

Materials
  • Enzyme of interest

  • Amine-functionalized solid support (e.g., amine-functionalized silica (B1680970) beads, agarose (B213101) resin, magnetic nanoparticles)

  • This compound

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5

  • Washing Buffer: 0.1 M Phosphate buffer with 0.5 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Storage Buffer: 0.1 M Phosphate buffer, pH 7.0, with a suitable preservative (e.g., 0.02% sodium azide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessels (e.g., microcentrifuge tubes, scintillation vials)

  • Rotator or shaker

  • Centrifuge or magnetic separator (for nanoparticle supports)

  • Spectrophotometer for protein and activity assays

Protocol 1: Activation of Amine-Functionalized Support
  • Support Preparation: Weigh out the desired amount of amine-functionalized solid support into a reaction vessel. Wash the support three times with an excess volume of Activation Buffer to equilibrate the pH and remove any storage solutions. After the final wash, remove the supernatant.

  • Crosslinker Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-50 mg/mL).

  • Activation Reaction: Resuspend the washed support in a sufficient volume of Activation Buffer. Add the this compound stock solution to the support slurry. A 10- to 50-fold molar excess of the crosslinker over the estimated amine groups on the support is recommended as a starting point for optimization.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing on a rotator or shaker.

  • Washing: After the incubation, pellet the support by centrifugation or magnetic separation and discard the supernatant. Wash the activated support extensively (at least five times) with Activation Buffer to remove unreacted crosslinker and by-products.

Protocol 2: Covalent Coupling of the Enzyme
  • Enzyme Solution Preparation: Dissolve the enzyme in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL). It is crucial that the buffer is free of any primary amines (e.g., Tris) that could compete with the enzyme for coupling.

  • Coupling Reaction: Resuspend the washed, activated support in the enzyme solution. The volume should be sufficient to ensure the support is fully suspended.

  • Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The longer incubation at a lower temperature can be beneficial for sensitive enzymes.

  • Separation of Unbound Enzyme: After the coupling reaction, separate the support from the solution. Collect the supernatant containing the unbound enzyme for quantification to determine the immobilization yield.

Protocol 3: Quenching and Final Washing
  • Quenching: To block any remaining unreacted active ester groups on the support, resuspend the support in Quenching Buffer and incubate for 30-60 minutes at room temperature with gentle mixing.

  • Final Washing: Wash the immobilized enzyme conjugate extensively with Washing Buffer to remove non-covalently bound enzyme. Follow with three washes with the final Storage Buffer.

  • Storage: Store the immobilized enzyme in the Storage Buffer at 4°C until further use.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for enzyme immobilization using this compound.

EnzymeImmobilizationWorkflow cluster_prep Preparation cluster_process Immobilization Process cluster_result Result Support Amine-Functionalized Support Activation Activation of Support Support->Activation Enzyme Enzyme Solution Coupling Enzyme Coupling Enzyme->Coupling Crosslinker Methyl N-Succinimidyl Adipate Solution Crosslinker->Activation Activation->Coupling Quenching Quenching Coupling->Quenching ImmobilizedEnzyme Immobilized Enzyme Quenching->ImmobilizedEnzyme

Caption: General workflow for enzyme immobilization.

Signaling Pathway and Logical Relationship Visualization

While a specific signaling pathway involving an enzyme immobilized with this compound is highly application-dependent, the following diagram illustrates a logical relationship for the development of a biosensor using this immobilization technique.

BiosensorDevelopment cluster_immobilization Immobilization cluster_biosensing Biosensing Mechanism Enzyme Enzyme ImmobilizedEnzyme Immobilized Enzyme on Transducer Enzyme->ImmobilizedEnzyme Support Transducer Surface (Amine-Functionalized) Support->ImmobilizedEnzyme Crosslinker Methyl N-Succinimidyl Adipate Crosslinker->ImmobilizedEnzyme Product Product ImmobilizedEnzyme->Product Catalytic Reaction Substrate Analyte (Substrate) Substrate->Product Signal Detectable Signal (e.g., Electrochemical, Optical) Product->Signal

Caption: Logical steps in biosensor development.

Conclusion

The immobilization of enzymes using this compound offers a reliable method for creating stable and reusable biocatalysts. The protocols provided herein serve as a comprehensive guide for researchers. It is important to note that optimization of reaction conditions, including pH, temperature, and component concentrations, is crucial for achieving high immobilization efficiency and preserving the catalytic activity of the specific enzyme of interest. Careful characterization of the immobilized enzyme is essential to validate its performance for the intended application in research, diagnostics, or drug development.

A Step-by-Step Guide to Amine-Reactive Crosslinking Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive crosslinkers are indispensable tools in modern biological research and drug development, enabling the covalent linkage of molecules through reactions with primary amines (-NH2).[1] These primary amines are readily available on the surface of proteins and peptides, specifically at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1] The high abundance and accessibility of these amine groups make them a prime target for bioconjugation.[1] The fundamental principle of amine-reactive crosslinking lies in an electrophilic-nucleophilic interaction, where the amine group acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond.[1]

This guide provides a comprehensive overview of amine-reactive crosslinkers, detailing their chemical properties, reaction conditions, and applications. We present detailed experimental protocols for key applications and quantitative data to facilitate the selection of the most appropriate crosslinker for your specific research needs.

Core Concepts and Reagent Selection

The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.[1] NHS esters are widely used due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[1] A competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1] To minimize this, reactions are typically performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1] Imidoesters react with primary amines at a more alkaline pH (8-10) to form amidine bonds, preserving the positive charge of the original amine group, which can be crucial for maintaining the native structure and function of a protein.[1]

Crosslinkers can be classified as homobifunctional or heterobifunctional. Homobifunctional reagents have two identical reactive groups and are used for one-step crosslinking of molecules with the same functional group.[2] Heterobifunctional crosslinkers possess two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups, which provides greater control and minimizes unwanted polymerization.[2]

The spacer arm of a crosslinker is another critical feature, influencing the distance between the conjugated molecules and affecting properties like solubility.[3] Spacer arms can be cleavable (e.g., containing a disulfide bond) or non-cleavable, a choice dictated by the downstream application.[2][4]

Data Presentation: Properties of Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is critical for successful conjugation and is guided by factors such as spacer arm length, water solubility, cell membrane permeability, and cleavability.[2] The following tables summarize the properties of several common homobifunctional and heterobifunctional amine-reactive crosslinkers to aid in your selection process.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Water SolubleCell Membrane PermeableCleavableReactive Groups
Bis(sulfosuccinimidyl) suberate (B1241622)BS3572.4311.4YesNoNoSulfo-NHS ester
Disuccinimidyl suberateDSS368.3511.4NoYesNoNHS ester
Disuccinimidyl glutarateDSG326.267.7NoYesNoNHS ester
Dithiobis(succinimidyl propionate)DSP404.4212.0NoYesYes (Disulfide)NHS ester
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSP608.5112.0YesNoYes (Disulfide)Sulfo-NHS ester

Data sourced from multiple references.[2]

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Water SolubleCell Membrane PermeableCleavableReactive Groups
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3NoYesNoNHS ester, Maleimide (B117702)
Sulfo-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3YesNoNoSulfo-NHS ester, Maleimide
N-succinimidyl (4-iodoacetyl)aminobenzoateSIAB428.1410.6NoYesNoNHS ester, Iodoacetyl
N-Sulfosuccinimidyl (4-iodoacetyl)aminobenzoateSulfo-SIAB530.1910.6YesNoNoSulfo-NHS ester, Iodoacetyl

Data sourced from multiple references.[5][6][]

Visualizations: Reaction Mechanisms and Experimental Workflows

To further clarify the principles and applications of amine-reactive crosslinkers, the following diagrams illustrate key reaction mechanisms and experimental workflows.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester NHS Ester (R-CO-O-NHS) Amide_Bond Stable Amide Bond (Protein-NH-CO-R) NHS_Ester->Amide_Bond NHS_Byproduct NHS Byproduct NHS_Ester->NHS_Byproduct releases Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Amide_Bond +

Reaction mechanism of an NHS ester with a primary amine.

Homobifunctional_Workflow Start Prepare Protein Sample in Amine-Free Buffer (pH 7.2-8.5) Add_Crosslinker Add Homobifunctional Crosslinker (e.g., DSS) Start->Add_Crosslinker Incubate Incubate (30-60 min at RT or 2 hours at 4°C) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Analyze Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) Quench->Analyze End End Analyze->End

Workflow for homobifunctional crosslinking.

Heterobifunctional_Workflow cluster_step1 Step 1: Activation of Protein 1 cluster_step2 Step 2: Conjugation to Protein 2 Start1 Prepare Protein 1 (with primary amines) in Amine-Free Buffer Add_SMCC Add Heterobifunctional Crosslinker (e.g., SMCC) Start1->Add_SMCC Incubate1 Incubate (30-60 min at RT) Add_SMCC->Incubate1 Purify1 Remove Excess Crosslinker (Desalting Column) Incubate1->Purify1 Combine Combine Activated Protein 1 and Protein 2 Purify1->Combine Prepare_Protein2 Prepare Protein 2 (with sulfhydryls) Prepare_Protein2->Combine Incubate2 Incubate (1-2 hours at RT) Combine->Incubate2 Quench Quench Reaction (e.g., L-cysteine) Incubate2->Quench Purify2 Purify Final Conjugate Quench->Purify2

Two-step workflow for heterobifunctional crosslinking.

Experimental Protocols

The following are generalized protocols for common applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.

Protocol 1: Protein-Protein Interaction Study using DSS (Homobifunctional Crosslinker)

This protocol is suitable for identifying protein-protein interactions.[8][9][10][11][12]

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

  • Disuccinimidyl suberate (DSS).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting column.

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25-50 mM).[8][9][10][12] Allow the DSS vial to equilibrate to room temperature before opening to prevent moisture condensation.[9][11][12]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration typically between 0.25-5 mM.[10][11][12] A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[10][11]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9][10][11][12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[8][9][10][11] Incubate for 15 minutes at room temperature.[9][10][11]

  • Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.[8]

Protocol 2: Antibody-Drug Conjugation (ADC) using SMCC (Heterobifunctional Crosslinker)

This protocol outlines the conjugation of a thiol-containing drug to an antibody.[5][6][13][14][15]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

  • Anhydrous DMSO or DMF.

  • Thiol-containing drug.

  • Desalting column.

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine).[5][13]

Procedure:

  • Antibody Activation: a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10-20 mM).[5] b. Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.[5][15] c. Incubate for 30-60 minutes at room temperature.[5][6][15] d. Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[5][6]

  • Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over available maleimide groups is recommended.[5] b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.[5][6]

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of approximately 1 mM.[5][13] Incubate for an additional 15-30 minutes.[5]

  • Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.[5]

Protocol 3: Protein Immobilization on a Surface using NHS Esters

This protocol describes the immobilization of a protein onto an amine-reactive surface.[16][17][18]

Materials:

  • Amine-reactive surface (e.g., NHS-ester coated plate).

  • Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • Blocking buffer (e.g., 1 M ethanolamine (B43304) or 100 mM glycine).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

  • Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.[16]

  • Washing: Wash the surface several times with a wash buffer to remove unbound protein.[16]

  • Blocking: Add the blocking buffer to the surface and incubate for 30-60 minutes at room temperature to quench any unreacted NHS-ester groups.[16]

  • Final Washing: Wash the surface again with the wash buffer. The surface is now ready for use in downstream applications.[2]

Troubleshooting

Common issues in amine-reactive crosslinking experiments and their potential solutions are outlined below.

Table 3: Troubleshooting Guide for Amine-Reactive Crosslinking

ProblemPossible CauseSuggested Solution
Low or no crosslinking Inactive crosslinkerUse fresh crosslinker; allow reagent to equilibrate to room temperature before opening to avoid condensation.[11][12][19]
Buffer contains primary amines (e.g., Tris, glycine)Use a non-amine containing buffer like PBS or HEPES.[19][20]
Incorrect pHEnsure the reaction pH is within the optimal range for the specific crosslinker (typically 7.2-9.0 for NHS esters).[20][21]
Insufficient crosslinker concentrationOptimize the molar excess of the crosslinker to the protein.[19]
Protein precipitation Crosslinker is not water-solubleDissolve water-insoluble crosslinkers (e.g., DSS) in an organic solvent like DMSO or DMF before adding to the aqueous reaction.[10][22]
High degree of crosslinkingReduce the crosslinker concentration or reaction time.
High background or non-specific crosslinking High protein concentrationReduce the protein concentration.
Crosslinker concentration is too highPerform a titration to find the optimal crosslinker concentration.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development.[1][2] A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments.[2] This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.

References

Application Notes and Protocols for Methyl N-Succinimidyl Adipate (MSA) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Succinimidyl Adipate (MSA) is a heterobifunctional crosslinking reagent widely employed in bioconjugation.[1][2] It serves as a versatile linker for covalently attaching biomolecules, such as proteins, peptides, and antibodies, to various surfaces or other molecules.[1] The N-hydroxysuccinimide (NHS) ester end of MSA reacts efficiently with primary amines (-NH₂) found on biomolecules, such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues, to form a stable amide bond.[3] This reaction is fundamental in the development of targeted therapeutics, diagnostic agents, and antibody-drug conjugates (ADCs).[1][3]

The efficiency of the conjugation reaction is critically dependent on several factors, including pH, temperature, and the molar ratio of MSA to the biomolecule. Optimizing these parameters is essential to control the extent of labeling, known as the Degree of Labeling (DOL).[4] An insufficient DOL may lead to a weak signal in downstream applications, whereas an excessive DOL can result in protein precipitation, loss of biological activity, or fluorescence quenching.[4]

These application notes provide a detailed guide to calculating the optimal molar excess of MSA and a step-by-step protocol for successful conjugation reactions.

Calculating Molar Excess of this compound

The "molar excess" refers to the ratio of the moles of the NHS ester reagent (MSA) to the moles of the protein or biomolecule being labeled.[4] The optimal molar excess is empirical and should be determined for each specific protein and application.[4] Key factors influencing the required molar excess include:

  • Protein Concentration: More dilute protein solutions generally necessitate a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[4][5]

  • Reactivity of the Protein: The number and accessibility of primary amines on the protein's surface will affect the reaction efficiency.[4]

  • Desired Degree of Labeling (DOL): Different applications may require different DOLs. For many antibodies used in immunoassays, a final DOL of 4-7 is often optimal.[4]

The following table provides general recommendations for starting molar excess ratios for MSA conjugation.

Protein ConcentrationRecommended Starting Molar Excess (MSA:Protein)Rationale
> 5 mg/mL5-10 foldHigher protein concentrations lead to more efficient labeling.[4]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.[4]
< 1 mg/mL20-50 foldA higher excess is needed to compensate for lower reaction kinetics.[4]

Formula for Calculating the Amount of MSA:

To calculate the required weight of MSA for a specific molar excess, use the following formula:

  • Molecular Weight (MW) of this compound (MSA): 257.24 g/mol [2][6][7]

  • Molecular Weight (MW) of Protein: This will vary depending on the specific protein being used (e.g., the approximate MW of an intact polyclonal IgG antibody is 150,000 g/mol ).[8]

Experimental Protocols

This section provides a general protocol for conjugating a protein with this compound.

Materials Required
  • Protein to be labeled

  • This compound (MSA)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[4][9] Amine-free buffers are essential to prevent competition with the target biomolecule.[5][][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) of high quality.[9][12]

  • Purification column (e.g., size-exclusion chromatography) or dialysis equipment.[3]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer mix Mix Protein and MSA Solutions prep_protein->mix prep_msa Prepare MSA Solution in Anhydrous DMSO/DMF prep_msa->mix incubate Incubate Reaction (RT or 4°C) mix->incubate quench Quench Reaction (Tris or Glycine) incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze Conjugate (e.g., DOL Calculation) purify->analyze

Caption: A generalized workflow for the conjugation of proteins with this compound.

Step-by-Step Protocol
  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[9]

    • If the protein is already in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.[5][11] This can be achieved through dialysis or desalting columns.

  • Prepare the MSA Solution:

    • MSA is moisture-sensitive.[5][11] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][11]

    • Immediately before use, dissolve the calculated amount of MSA in a small volume of anhydrous DMSO or DMF.[9][11] The NHS-ester moiety hydrolyzes readily, so do not prepare stock solutions for storage.[5][11]

  • Conjugation Reaction:

    • Add the dissolved MSA solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[5][11]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[3][11] The optimal time may need to be determined empirically.

  • Quench the Reaction:

    • Stop the reaction by adding a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM.[3]

    • Incubate for an additional 15-30 minutes to ensure all unreacted MSA is consumed.[3]

  • Purify the Conjugate:

    • Remove unreacted MSA and byproducts by size-exclusion chromatography or dialysis.[3]

Chemical Reaction Diagram

chemical_reaction cluster_reactants Reactants cluster_products Products protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-CO-Linker (Stable Amide Bond) protein->conjugate + MSA msa MSA (NHS Ester) msa->conjugate nhs N-Hydroxysuccinimide (Leaving Group) conjugate->nhs - NHS

Caption: Reaction of an NHS ester with a primary amine on a protein to form a stable amide bond.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength (λmax) of the attached label if MSA is being used to conjugate a chromophore.[4]

Formula for DOL Calculation:

Where:

  • A_max_conjugate: Absorbance of the conjugate at the λmax of the label.

  • A_280_conjugate: Absorbance of the conjugate at 280 nm.

  • ε_label: Molar extinction coefficient of the label at its λmax.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • CF_280: Correction factor for the label's absorbance at 280 nm (A_280 / A_max of the pure label).[4]

Troubleshooting

ProblemPossible CauseSolution
Low or no labeling Hydrolyzed NHS esterPrepare the MSA solution immediately before use in an anhydrous solvent.[8][11]
Reaction buffer contains primary aminesEnsure the reaction buffer is free of amines (e.g., Tris or glycine).[8]
Insufficient molar excess of MSA or dilute protein solutionIncrease the molar excess of MSA and/or use a more concentrated protein solution (ideally 5-10 mg/mL).[8]
High degree of labeling Incomplete removal of excess MSAPurify the labeled protein using size-exclusion chromatography.[8]
Protein precipitation Over-labelingReduce the molar excess of MSA or decrease the reaction time.

Conclusion

The successful conjugation of this compound to biomolecules is a straightforward yet nuanced process. Careful consideration of the molar excess, reaction conditions, and purification methods is paramount to achieving the desired degree of labeling and preserving the biological activity of the conjugated molecule. The protocols and guidelines presented here serve as a robust starting point for developing optimized conjugation strategies for a wide range of research, diagnostic, and therapeutic applications.

References

Application Notes and Protocols for Optimal Methyl N-Succinimidyl Adipate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal buffer conditions and reaction protocols for utilizing Methyl N-Succinimidyl Adipate (MSA), a non-cleavable, membrane-permeable, heterobifunctional crosslinking reagent. MSA is employed to covalently link primary amines on proteins and other biomolecules, facilitating the study of protein-protein interactions, the creation of antibody-drug conjugates, and the development of novel biomaterials.

Core Principles of this compound Reactions

This compound is an N-hydroxysuccinimide (NHS) ester. The reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] The efficiency of this reaction is highly dependent on the buffer conditions, particularly the pH.

The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and can significantly reduce the yield of the desired conjugate.[2][3] Therefore, careful optimization of the reaction buffer is critical for successful bioconjugation.

Optimal Buffer Conditions

The selection of an appropriate buffer system is paramount for achieving high reaction efficiency and preserving the integrity of the biomolecules involved. The following table summarizes the key parameters for optimal MSA reactions, based on established principles for NHS ester chemistry.

ParameterOptimal Range/ValueRecommended BuffersBuffers to AvoidRationale & Key Considerations
pH 7.2 - 8.5[2][4]Phosphate, Carbonate-Bicarbonate, HEPES, Borate[2][4]Tris, Glycine[4]The reaction is strongly pH-dependent. At pH below 7.2, the primary amine is protonated and less reactive. Above pH 8.5, the rate of NHS ester hydrolysis significantly increases, competing with the desired reaction.[4] For many applications, a pH of 8.3-8.5 is considered optimal.[4] Buffers containing primary amines, such as Tris and glycine (B1666218), will compete with the target molecule for reaction with the NHS ester.[4]
Temperature 4°C to Room Temperature (20-25°C)N/AN/AReactions are typically performed at room temperature.[2] For sensitive proteins, conducting the reaction at 4°C can be beneficial to maintain protein stability, although this may require longer incubation times.[4]
Reaction Time 30 minutes - 2 hours[1][5]N/AN/AThe optimal reaction time depends on the specific reactants and their concentrations. It is recommended to optimize the incubation time for each specific application.
MSA Concentration 10- to 20-fold molar excess over the protein[5]N/AN/AThe optimal molar ratio of MSA to the target molecule should be determined empirically. A higher molar excess may be required for less concentrated protein solutions to favor the aminolysis reaction over hydrolysis.
Quenching Reagent 20-50 mM Tris or Glycine[5]Tris, GlycineN/AAfter the desired incubation time, the reaction should be stopped by adding a quenching reagent containing primary amines to consume any unreacted MSA.[5]

Experimental Protocols

This section provides a detailed protocol for a typical protein crosslinking experiment using this compound.

Materials
  • This compound (MSA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][4]

  • Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 (e.g., pH 8.3)[2][4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[4]

  • Size-exclusion chromatography column or dialysis cassette for purification[5]

Protocol
  • Preparation of Protein Solution:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.[5]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or buffer exchange chromatography.

  • Preparation of MSA Stock Solution:

    • Immediately before use, prepare a stock solution of MSA in anhydrous DMSO or DMF (e.g., 10 mg/mL).[2][5] MSA is susceptible to hydrolysis and should be dissolved just prior to addition to the reaction mixture.

  • Crosslinking Reaction:

    • Add the desired molar excess of the MSA stock solution to the protein solution. A starting point is often a 10- to 20-fold molar excess.[5]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[5] Gentle mixing during incubation is recommended.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.[5]

    • Incubate for an additional 15-30 minutes at room temperature.[5]

  • Purification of the Conjugate:

    • Remove excess MSA and reaction byproducts by size-exclusion chromatography or dialysis.[5]

Visualizing the Workflow and Reaction

The following diagrams illustrate the chemical reaction of MSA and a typical experimental workflow for its use in identifying protein-protein interactions.

MSA_Reaction cluster_reactants Reactants cluster_products Products MSA This compound (MSA) Conjugate Stable Amide Bond Formation (Protein-Adipate-Methyl) MSA->Conjugate + Protein-NH2 NHS N-Hydroxysuccinimide (Leaving Group) MSA->NHS releases Protein Protein with Primary Amine (-NH2) Protein->Conjugate

Caption: Chemical reaction of this compound with a primary amine.

MSA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepProtein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Crosslink Add MSA to Protein (10-20x molar excess) PrepProtein->Crosslink PrepMSA Prepare MSA Stock Solution (e.g., 10 mg/mL in DMSO) PrepMSA->Crosslink Incubate Incubate (1-2h at RT or 2-4h at 4°C) Crosslink->Incubate Quench Quench Reaction (20-50 mM Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Size-Exclusion or Dialysis) Quench->Purify Analyze Analyze via Mass Spectrometry (Identify cross-linked peptides) Purify->Analyze Model Model Protein-Protein Interactions Analyze->Model

Caption: Workflow for identifying protein-protein interactions using MSA.

References

Troubleshooting & Optimization

Technical Support Center: Methyl N-Succinimidyl Adipate (MSA) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Methyl N-Succinimidyl Adipate (B1204190) (MSA).

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with MSA, an N-hydroxysuccinimide (NHS) ester.

Question: Why is my conjugation yield unexpectedly low?

Answer: Low conjugation yield with MSA is a common problem that can be attributed to several factors. The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive.[1][2] The efficiency of the desired reaction with primary amines is critically dependent on reaction conditions.

To troubleshoot, consider the following factors:

  • Incorrect Buffer pH: The pH of the reaction is the most critical factor.[3][4] The optimal pH range for NHS ester conjugation is between 7.2 and 8.5.[1] Below this range, the target primary amines are protonated and non-nucleophilic. Above this range, the rate of MSA hydrolysis increases significantly.[1][2]

  • Suboptimal Molar Ratio of Reactants: A 10- to 20-fold molar excess of the NHS ester is a common starting point for optimizing the reaction.[1] However, the ideal ratio depends on the concentration and number of accessible primary amines on the target molecule.

  • Hydrolysis of MSA Reagent: MSA is moisture-sensitive. Improper storage or handling can lead to hydrolysis before it is even added to the reaction.

  • Incompatible Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with MSA, thereby reducing the conjugation efficiency.[5]

  • Low Concentration of Target Molecule: The rate of hydrolysis is a more significant competitor in dilute solutions of the target molecule.[5][]

Question: How can I improve the efficiency of my MSA conjugation reaction?

Answer: To improve your conjugation efficiency, we recommend a systematic approach to optimize your experimental protocol:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1][5] A pH of 8.3-8.5 is often cited as optimal for the reaction of NHS esters with amines.[3][4][7]

  • Optimize Molar Ratio: Perform a titration experiment with varying molar ratios of MSA to your target molecule to find the optimal balance between labeling efficiency and potential side reactions or loss of biological activity due to over-labeling.[8]

  • Ensure Reagent Quality: Always use fresh, high-quality MSA. If MSA is not readily soluble in your aqueous reaction buffer, it can be first dissolved in an anhydrous organic solvent like DMSO or DMF and then added to the reaction mixture.[1][3][9] Ensure the DMF is amine-free.[4][7]

  • Use Compatible Buffers: Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffer.[5]

  • Increase Reactant Concentration: If possible, increase the concentration of your target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis of MSA.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary competing reaction with MSA conjugation?

A1: The primary competing reaction is the hydrolysis of the MSA's NHS ester group by water.[1] This reaction inactivates the MSA, preventing it from conjugating to the primary amines on the target molecule. The rate of hydrolysis is highly dependent on pH and temperature.[1]

Q2: Which buffers are compatible with MSA conjugation reactions?

A2: Compatible buffers are those that do not contain primary amines. Recommended buffers include:

  • Phosphate-buffered saline (PBS)[5]

  • Carbonate-bicarbonate buffers[5]

  • HEPES buffers[5]

  • Borate buffers[5]

Q3: Which buffers should be avoided?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the MSA.[5]

Q4: How should I prepare and handle MSA?

A4: MSA is sensitive to moisture.[5] It should be stored in a desiccated environment at the recommended temperature (typically -20°C).[5][10] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[5] For use, dissolve the MSA in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before the experiment.[5]

Q5: What is a good starting point for the molar ratio of MSA to my protein?

A5: A common starting point is a 10- to 20-fold molar excess of MSA to the protein.[1] However, this should be optimized for each specific application.

Q6: How can I quench the reaction?

A6: To stop the conjugation reaction, you can add a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1] This will consume any unreacted MSA.

Data Presentation

Table 1: Half-life of NHS Esters at Different pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[2]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes
> 9.0Room Temperature< 10 minutes

Data compiled from multiple sources for general NHS esters.[9][11]

Table 2: Effect of pH on Amine Reaction vs. Hydrolysis

This table provides a comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated within the optimal range.

pHRelative Rate of Amine ReactionRelative Rate of HydrolysisOutcome
< 7.0Very LowLowInefficient conjugation due to protonated amines.[1][2]
7.2 - 8.5HighModerateOptimal range for efficient conjugation.[1][2][5]
> 8.5HighVery HighReduced yield due to rapid hydrolysis of the NHS ester.[1][2][5]

Experimental Protocols

General Protocol for MSA Conjugation to a Protein

This protocol provides a general starting point. Optimization may be required for specific applications.

  • Prepare the Protein Solution:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate) at a pH of 8.3-8.5.[3][4]

    • The protein solution should be free of any amine-containing stabilizers like Tris, glycine, or ammonium (B1175870) salts. If necessary, perform a buffer exchange using dialysis or gel filtration.

    • A protein concentration of 1-10 mg/mL is generally recommended.[7]

  • Prepare the MSA Solution:

    • Allow the vial of MSA to warm to room temperature before opening.

    • Immediately before use, dissolve the MSA in anhydrous, amine-free DMSO or DMF to a stock concentration of approximately 10 mg/mL.[4][7]

  • Conjugation Reaction:

    • Add the calculated amount of the MSA stock solution to the protein solution. A starting point of a 10- to 20-fold molar excess of MSA is recommended.[1]

    • Gently mix the reaction immediately.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][4]

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris or glycine, pH 8.0) to a final concentration of 20-50 mM.[1]

    • Incubate for an additional 15-30 minutes.[1]

  • Purify the Conjugate:

    • Remove excess, unreacted MSA and reaction byproducts by size-exclusion chromatography (gel filtration) or dialysis.[1][4]

Visualizations

MSA_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup Prep_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) React Add MSA to Protein (10-20x Molar Excess) Prep_Protein->React Prep_MSA Prepare Fresh MSA Solution in Anhydrous DMSO/DMF Prep_MSA->React Incubate Incubate (1-4h RT or 4°C O/N) React->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify

Caption: A typical experimental workflow for MSA conjugation.

Low_Yield_Troubleshooting Start Low Conjugation Yield Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer_Type Is buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer_Type Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Was MSA solution prepared fresh in anhydrous solvent? Check_Buffer_Type->Check_Reagent Yes Change_Buffer Buffer Exchange to Amine-Free Buffer Check_Buffer_Type->Change_Buffer No Check_Ratio Optimize Molar Ratio (e.g., 10-50x excess) Check_Reagent->Check_Ratio Yes Prepare_Fresh Use Fresh MSA and Anhydrous Solvent Check_Reagent->Prepare_Fresh No Check_Concentration Increase Protein Concentration Check_Ratio->Check_Concentration

Caption: A decision tree for troubleshooting low MSA conjugation yield.

Reaction_Pathway cluster_desired Desired Reaction cluster_competing Competing Hydrolysis MSA Methyl N-Succinimidyl Adipate (MSA) R'-NHS Conjugate Stable Amide Bond Protein-NH-CO-R' MSA->Conjugate + Protein-NH2 Hydrolyzed_MSA Inactive MSA R'-COOH MSA->Hydrolyzed_MSA + H2O (High pH) Protein Protein Protein-NH2 NHS N-Hydroxysuccinimide Water H2O

Caption: Desired vs. competing reaction pathways for MSA.

References

how to prevent hydrolysis of Methyl N-Succinimidyl Adipate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl N-Succinimidyl Adipate (B1204190). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing guidance on preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is Methyl N-Succinimidyl Adipate and what is it used for?

This compound is a chemical reagent used in bioconjugation and drug delivery.[1][2][3][4] It acts as a linker to attach biomolecules like proteins and peptides to other molecules or surfaces, which can enhance their stability and bioavailability.[1] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form stable amide bonds.[1]

Q2: What is hydrolysis in the context of a this compound reaction?

Hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester of this compound reacts with water. This is a competing reaction to the desired reaction with a primary amine (aminolysis). The product of hydrolysis is an inactive carboxylic acid, which can no longer react with amines, thereby reducing the efficiency of your conjugation reaction.[5]

Q3: What are the primary factors that influence the rate of NHS ester hydrolysis?

The main factors influencing the rate of hydrolysis are:

  • pH: The rate of hydrolysis significantly increases as the pH rises.[6][7]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Time: The longer the NHS ester is in an aqueous environment, the more hydrolysis will occur.

  • Buffer Composition: The presence of nucleophiles other than the target amine can lead to unwanted side reactions.

Troubleshooting Guide: Low Conjugation Efficiency

Low or no yield of your desired product is a common issue and can often be attributed to the hydrolysis of the this compound.

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your reaction buffer. The optimal pH range for NHS ester coupling is typically 7.2-8.5.[7] A pH of 8.3-8.5 is often a good starting point as it balances amine reactivity with the rate of hydrolysis.[6]
Incorrect Buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[7] Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate.[7]
Hydrolyzed Reagent This compound is sensitive to moisture.[8] Ensure it is stored in a desiccated environment at -20°C.[2] Before use, allow the reagent vial to warm to room temperature before opening to prevent condensation.[8] Prepare the solution of this compound in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[9]
Low Reactant Concentration The competing hydrolysis reaction is more significant in dilute solutions.[7] If possible, increase the concentration of your protein or other amine-containing molecule.
Prolonged Reaction Time in Aqueous Buffer Minimize the time the this compound is in the aqueous reaction buffer before the addition of your target molecule.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of NHS esters at various pH values. While this data is for NHS esters in general, it provides a valuable guideline for reactions involving this compound.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life
7.004 - 5 hours
8.0Room Temperature80 minutes
8.5Room Temperature20 minutes
8.6410 minutes
9.0Room Temperature10 minutes

Data compiled from multiple sources.[7][9][10][11][12]

The following table illustrates the competition between the desired amidation reaction and the undesired hydrolysis. While the rate of both reactions increases with pH, the amidation reaction is accelerated more significantly within the optimal pH range.

Table 2: Competing Reactions of Amination and Hydrolysis

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Data from a study on porphyrin-NHS esters, provided as a general reference.[12]

Experimental Protocols

This protocol provides a general guideline for conjugating a protein with this compound. Optimization may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction: a. Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer. b. Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times at lower temperatures can help to minimize hydrolysis.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. This will react with any excess this compound.

  • Purification: Remove excess reagents and byproducts by using a desalting column or through dialysis.

Reaction Pathway Visualization

The following diagram illustrates the competing reaction pathways for an NHS ester in the presence of a primary amine and water.

G reagent Methyl N-Succinimidyl Adipate (NHS Ester) product Stable Amide Bond (Desired Product) reagent->product Aminolysis (pH 7.2-8.5) hydrolyzed_product Inactive Carboxylic Acid (Byproduct) reagent->hydrolyzed_product Hydrolysis (competing reaction, rate increases with pH) amine Primary Amine (Target Molecule) amine->product water Water (Hydrolysis) water->hydrolyzed_product

Caption: Competing pathways of aminolysis and hydrolysis for an NHS ester.

References

Technical Support Center: Troubleshooting Methyl N-Succinimidyl Adipate (MSA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting side products in Methyl N-Succinimidyl Adipate (B1204190) (MSA) reactions using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: My mass spectrum shows a peak corresponding to the hydrolyzed MSA reagent. What causes this and how can I minimize it?

A1: The N-hydroxysuccinimide (NHS) ester of MSA is susceptible to hydrolysis in aqueous solutions, which competes with the desired reaction with primary amines.[1][2][3] This hydrolysis is a major side reaction and its rate increases significantly with pH.[1][3]

  • Cause: Presence of water in the reaction. The NHS ester reacts with water to form an unstable carboxylic acid, releasing N-hydroxysuccinimide (NHS).

  • Troubleshooting:

    • Use Anhydrous Solvents: If dissolving the MSA in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[4]

    • Fresh Reagents: Prepare the MSA solution immediately before use to minimize exposure to atmospheric moisture.[3] Avoid repeated freeze-thaw cycles of the reagent solution.[5]

    • Control pH: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[1][5] While the reaction with amines is faster at higher pH, so is hydrolysis. A pH of 8.3-8.5 is often a good starting point.[3][6][7]

Q2: I am observing unexpected peaks in my mass spectrum that do not correspond to my desired product or hydrolyzed reagent. What could they be?

A2: Besides hydrolysis, other side reactions can occur, leading to unexpected masses.

  • Reaction with other nucleophiles: While NHS esters are highly reactive towards primary amines, side reactions with hydroxyl groups on serine, threonine, and tyrosine residues can occur, though typically to a lesser extent.[8][9]

  • Over-labeling (Multiple additions): If your target molecule has multiple primary amines (e.g., lysine (B10760008) residues in a protein), MSA can react at more than one site.[10] This will result in peaks corresponding to the mass of your target plus multiples of the adipate linker mass.

  • Buffer interference: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the MSA.[1][11] This will produce adducts of the buffer molecules. It is recommended to use amine-free buffers like phosphate, bicarbonate, HEPES, or borate.[1][3]

Q3: My reaction yield is very low, and the primary peak in my mass spectrum is my unreacted starting material. What are the likely causes?

A3: Low conjugation yield is a common issue and can stem from several factors.

  • NHS Ester Hydrolysis: As mentioned, hydrolysis of the MSA is a primary reason for low yields.[1]

  • Suboptimal pH: If the pH is too low, the primary amines on your target molecule will be protonated and therefore less nucleophilic and less reactive.[3][6]

  • Steric Hindrance: The accessibility of the primary amine on your target molecule can affect the reaction efficiency. If the amine is sterically hindered, the reaction may proceed slowly or not at all.

  • Reagent Quality: The MSA reagent may have degraded due to improper storage. It should be stored at -20°C and protected from moisture.

Q4: How can I confirm the identity of the side products I am observing in my mass spectrum?

A4: Tandem mass spectrometry (MS/MS) is a powerful tool for identifying unknown peaks. By isolating the precursor ion of the unexpected peak and fragmenting it, you can obtain structural information that can help elucidate the nature of the side product.[12][13]

Quantitative Data Summary

The following table summarizes the expected monoisotopic masses and corresponding m/z values for the protonated species ([M+H]⁺) that may be observed in the mass spectrum of a reaction between Methyl N-Succinimidyl Adipate (MSA) and a generic primary amine (R-NH₂).

SpeciesDescriptionMonoisotopic Mass (Da)[M+H]⁺ m/z
This compound (MSA) Starting Reagent271.0950272.1023
Hydrolyzed MSA Hydrolysis Side Product174.0892175.0965
N-Hydroxysuccinimide (NHS) Leaving Group/Hydrolysis Byproduct115.0269116.0342
Desired Product (R-NH-Adipate-OCH₃) MSA conjugated to a primary amineMass of R + 156.0786Mass of R + 157.0859
Double Labeled Product Two MSA molecules conjugated to a molecule with two primary aminesMass of R' + 312.1572Mass of R' + 313.1645
Tris Buffer Adduct MSA conjugated to Tris buffer277.1263278.1336

Note: The mass of "R" represents the mass of the primary amine-containing molecule excluding the mass of one hydrogen atom from the amine group. R' represents a molecule with two reactive primary amines.

Experimental Protocols

Protocol for a Typical MSA Conjugation Reaction

  • Reagent Preparation:

    • Equilibrate the MSA reagent to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of MSA (e.g., 10 mg/mL) in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) immediately before use.[4]

    • Prepare your target molecule containing a primary amine in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or Borate buffer) at a pH between 7.2 and 8.5.[1][3]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the MSA stock solution to your target molecule solution.[10] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Reaction time may need optimization.

    • (Optional) Quench the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[10] This will consume any unreacted MSA.

  • Sample Preparation for Mass Spectrometry:

    • Remove excess, unreacted MSA and quenching buffer components using a desalting column, dialysis, or size-exclusion chromatography.

    • Dilute the sample in an appropriate solvent for mass spectrometry analysis (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).

Protocol for Mass Spectrometry Analysis

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing the reaction products.

  • Data Acquisition:

    • Acquire a full scan mass spectrum (MS1) to identify all ions present in the sample.

    • Perform tandem mass spectrometry (MS/MS) on the peaks of interest (desired product and suspected side products) to obtain fragmentation patterns for structural confirmation.[12]

  • Data Analysis:

    • Compare the observed m/z values in the MS1 spectrum to the theoretical values in the table above to identify the main product and potential side products.

    • Analyze the MS/MS fragmentation data to confirm the identity of the species.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Peak in Mass Spectrum check_hydrolysis Check for Hydrolyzed MSA (m/z = 175.0965) start->check_hydrolysis check_buffer_adduct Check for Buffer Adducts (e.g., Tris: m/z = 278.1336) check_hydrolysis->check_buffer_adduct No solution_hydrolysis Solution: - Use fresh/anhydrous reagents - Control pH (7.2-8.5) check_hydrolysis->solution_hydrolysis Yes check_overlabeling Check for Multiple Labeling (Mass = Target + n * 156.08) check_buffer_adduct->check_overlabeling No solution_buffer Solution: - Use amine-free buffer (PBS, HEPES, Borate) check_buffer_adduct->solution_buffer Yes check_other_nucleophiles Consider Reaction with Ser, Thr, Tyr (Mass = Target + 156.08) check_overlabeling->check_other_nucleophiles No solution_overlabeling Solution: - Reduce molar excess of MSA - Optimize reaction time check_overlabeling->solution_overlabeling Yes solution_other_nucleophiles Solution: - Lower pH towards 7.2 - MS/MS for confirmation check_other_nucleophiles->solution_other_nucleophiles Yes end Side Product Identified check_other_nucleophiles->end No/Confirmed solution_hydrolysis->end solution_buffer->end solution_overlabeling->end solution_other_nucleophiles->end

Caption: Troubleshooting workflow for identifying side products.

ReactionScheme cluster_main Desired Reaction cluster_side Major Side Reaction MSA Methyl N-Succinimidyl Adipate (MSA) plus1 + Amine R-NH₂ (Primary Amine) Product R-NH-CO-(CH₂)₄-CO-OCH₃ (Amide Bond Formation) Amine->Product pH 7.2-8.5 plus2 + NHS_out NHS MSA2 Methyl N-Succinimidyl Adipate (MSA) plus3 + Water H₂O Hydrolyzed HOOC-(CH₂)₄-CO-OCH₃ (Hydrolyzed MSA) Water->Hydrolyzed Hydrolysis plus4 + NHS_out2 NHS

Caption: Reaction of MSA with a primary amine and the hydrolysis side reaction.

References

Technical Support Center: Troubleshooting Protein Aggregation After Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation following crosslinking experiments.

Troubleshooting Guide

Protein aggregation after crosslinking is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to diagnosing and resolving these challenges.

Issue 1: Immediate Precipitation or Cloudiness Upon Adding Crosslinker

If you observe immediate precipitation or turbidity in your protein solution upon the addition of the crosslinker, consider the following potential causes and solutions.

Potential Causes:

  • Hydrophobicity of the Crosslinker: Many common crosslinkers are hydrophobic and can cause proteins, especially those with lower solubility, to precipitate out of solution.[1]

  • Solvent Mismatch: The crosslinker, often dissolved in an organic solvent like DMSO or DMF, may be crashing out when introduced to the aqueous protein buffer.[1]

  • High Crosslinker Concentration: A high localized concentration of the crosslinker upon addition can lead to rapid, uncontrolled crosslinking and aggregation.

Recommended Solutions:

  • Switch to a Hydrophilic Crosslinker: Consider using a water-soluble analog, such as one containing a polyethylene (B3416737) glycol (PEG) spacer (e.g., NHS-PEGn-Maleimide), to improve solubility.[1][2]

  • Optimize Crosslinker Addition: Add the crosslinker stock solution dropwise to the protein solution while gently vortexing to ensure rapid and even distribution.[1]

  • Control Solvent Concentration: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[1]

Issue 2: High Levels of Aggregation Detected After the Reaction

If analysis after the crosslinking reaction (e.g., by SDS-PAGE or size-exclusion chromatography) reveals a significant amount of high-molecular-weight aggregates, investigate the following possibilities.

Potential Causes:

  • Excessive Molar Ratio of Crosslinker: Using too much crosslinker can lead to over-modification of the protein surface, increasing hydrophobicity and promoting aggregation.[1][3]

  • Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or temperature can destabilize the protein or lead to non-specific crosslinking.[1][3]

  • Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the chemical modification process can exacerbate this tendency.[1]

  • Prolonged Reaction Time: Extended incubation times can increase the likelihood of forming large, insoluble aggregates.[3]

Recommended Solutions:

  • Optimize Crosslinker-to-Protein Molar Ratio: Perform a titration to determine the lowest effective crosslinker concentration that yields the desired crosslinked product without significant aggregation.[1][3]

  • Adjust Buffer Conditions:

    • pH: Ensure the reaction pH is optimal for both the crosslinker chemistry and protein stability. For amine-reactive crosslinkers, a pH of 7.0-8.0 is generally recommended.[1][4]

    • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) with amine-reactive crosslinkers as they will compete with the reaction.[1][3] Phosphate-buffered saline (PBS) is a common choice.[1]

  • Optimize Temperature and Incubation Time: Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the reaction rate and potentially reduce aggregation.[1]

  • Include Stabilizing Additives: The addition of certain excipients can help maintain protein solubility.

    Additive ClassExamplesConcentrationRationale
    Reducing Agents DTT, β-mercaptoethanol, TCEP1-5 mMPrevents intermolecular disulfide bond formation.[5]
    Non-ionic Detergents Tween 20, CHAPS0.01-0.1%Reduces non-specific hydrophobic interactions.[5]
    Sugars/Polyols Glycerol, Sucrose, Trehalose5-20% (v/v)Stabilize protein structure.
    Amino Acids Arginine, Glycine50-500 mMCan suppress protein-protein interactions and act as anti-aggregation agents.[1]
  • Maintain Low Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular crosslinking and aggregation.[5]

Issue 3: Difficulty in Removing Aggregates After Crosslinking

If aggregates have formed, their removal is crucial for downstream applications.

Recommended Solutions:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating larger aggregates from the desired monomeric or dimeric crosslinked products based on size.[1][6]

  • Ion-Exchange Chromatography (IEX): Aggregation can alter the surface charge of a protein. IEX separates proteins based on net charge and can be effective in isolating non-aggregated species.[1][6]

  • Hydrophobic Interaction Chromatography (HIC): Since aggregation often involves the exposure of hydrophobic regions, HIC can be used to separate aggregates, which will bind more strongly to the hydrophobic resin.[1][6]

  • Multimodal Chromatography (MMC): This technique utilizes a combination of interaction types (e.g., ionic and hydrophobic) to achieve high-resolution separation of monomers from aggregates.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during crosslinking?

Protein aggregation during crosslinking can be attributed to several factors:

  • Increased Surface Hydrophobicity: The introduction of often hydrophobic crosslinker molecules onto the protein surface can decrease its overall solubility.[1][2]

  • Over-crosslinking: An excessive number of crosslinks can alter the protein's native conformation and net charge, leading to instability and precipitation.[3][7]

  • Non-specific Crosslinking: Formation of intermolecular crosslinks between multiple protein molecules results in high-molecular-weight aggregates.[3]

  • Inappropriate Reaction Conditions: Suboptimal pH, buffer, or temperature can denature the protein, exposing hydrophobic cores and promoting aggregation.[1][3]

  • Inherent Protein Properties: Some proteins are naturally prone to aggregation, especially at high concentrations.[1][5]

Q2: How do I choose the right crosslinker to minimize aggregation?

The choice of crosslinker is critical. To minimize aggregation, consider the following:

  • Hydrophilicity: Opt for water-soluble crosslinkers, especially those with PEG spacers, to enhance the solubility of the modified protein.[1][2]

  • Spacer Arm Length: The length of the crosslinker's spacer arm can influence the geometry of the crosslink and potentially impact protein stability.

  • Reactivity: Choose a crosslinker with appropriate reactive groups for the available functional groups on your protein (e.g., NHS esters for primary amines, maleimides for sulfhydryls).

Q3: What is the optimal molar ratio of crosslinker to protein?

The ideal molar excess of crosslinker to protein is highly dependent on the protein's concentration and the number of available reactive sites. A titration experiment is the best approach to determine the optimal ratio for your specific system. However, here are some general guidelines:

Protein ConcentrationRecommended Molar Excess (Crosslinker:Protein)
5–10 mg/mL5x to 10x
1–4 mg/mL20x
< 1 mg/mL40x to 80x

Data summarized from Thermo Scientific SMCC and Sulfo-SMCC User Guide.[1]

Q4: Can I add anything to my buffer to prevent aggregation during the reaction?

Yes, several additives can help improve protein solubility and prevent aggregation during crosslinking. These include:

  • Glycerol or other polyols: These act as protein stabilizers.

  • Non-ionic detergents (e.g., Tween 20): These can help to solubilize proteins and prevent hydrophobic interactions.[5]

  • Amino acids like arginine and glycine: These can suppress protein-protein interactions.[1]

  • Reducing agents (e.g., DTT, TCEP): If your protein has free cysteines, these agents can prevent the formation of intermolecular disulfide bonds.[5]

Q5: My protein is still aggregating. What are my options for purification?

If aggregation has occurred, several chromatography techniques can be employed to purify the desired crosslinked product:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effectively removing larger aggregates.[1]

  • Ion-Exchange Chromatography (IEX): Separates based on charge, as aggregates may have a different net charge than the monomer.[1]

  • Hydrophobic Interaction Chromatography (HIC): Exploits the increased hydrophobicity of many aggregates for separation.[1]

Experimental Protocols

Protocol 1: General Two-Step Crosslinking using an Amine- and Sulfhydryl-Reactive Crosslinker (e.g., SMCC)

This protocol describes the crosslinking of two proteins, one with available primary amines and the other with a free sulfhydryl group.

Materials:

  • Protein 1 (with primary amines)

  • Protein 2 (with a free sulfhydryl)

  • SMCC (or a water-soluble alternative like Sulfo-SMCC)

  • Amine-free reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Step 1: Reaction of Crosslinker with Protein 1 (Amine Reaction)

  • Prepare Protein 1 in the amine-free reaction buffer.

  • Dissolve the SMCC crosslinker in an appropriate organic solvent (e.g., DMSO) immediately before use.

  • Add the desired molar excess of the crosslinker to the Protein 1 solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1]

  • Remove excess, unreacted crosslinker using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent unwanted reactions in the next step.[1]

Step 2: Reaction of Maleimide-Activated Protein 1 with Protein 2 (Sulfhydryl Reaction)

  • Immediately add the desalted, maleimide-activated Protein 1 to Protein 2 in the reaction buffer.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Quench the reaction by adding a quenching buffer to consume any unreacted maleimide (B117702) groups. A final concentration of 20-50 mM Tris is typically sufficient.

  • Analyze the reaction products by SDS-PAGE and/or SEC to confirm crosslinking and assess aggregation.

Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

Materials:

  • Crosslinked protein sample

  • SEC column appropriate for the size range of your proteins and potential aggregates

  • SEC running buffer (e.g., PBS)

  • HPLC or FPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of running buffer.

  • Centrifuge your crosslinked sample at high speed (e.g., >14,000 x g) for 10-15 minutes to remove any large, insoluble aggregates.

  • Inject the clarified supernatant onto the equilibrated SEC column.

  • Run the chromatography at the recommended flow rate for the column.

  • Monitor the elution profile at 280 nm (or another appropriate wavelength for your protein).

  • Analyze the resulting chromatogram. The presence of peaks eluting earlier than the expected crosslinked product indicates the presence of soluble aggregates. The monomeric protein will elute after the desired crosslinked product.

Visualizations

Troubleshooting_Workflow start Start: Protein Aggregation Observed check_timing When did aggregation occur? start->check_timing immediate Immediate Precipitation (Upon crosslinker addition) check_timing->immediate Immediately post_reaction Aggregation After Reaction (Detected by analysis) check_timing->post_reaction Post-Reaction cause_immediate1 Cause: Hydrophobic Crosslinker immediate->cause_immediate1 cause_immediate2 Cause: Solvent Mismatch immediate->cause_immediate2 cause_post1 Cause: Excessive Molar Ratio post_reaction->cause_post1 cause_post2 Cause: Suboptimal Buffer/pH post_reaction->cause_post2 cause_post3 Cause: Protein Instability post_reaction->cause_post3 solution_immediate1 Solution: Use Hydrophilic Crosslinker (e.g., with PEG spacer) cause_immediate1->solution_immediate1 solution_immediate2 Solution: Add Crosslinker Dropwise with Mixing cause_immediate2->solution_immediate2 purification If Aggregates Persist: Purification Required solution_immediate1->purification solution_immediate2->purification solution_post1 Solution: Titrate Crosslinker Concentration cause_post1->solution_post1 solution_post2 Solution: Optimize Buffer (pH, additives) cause_post2->solution_post2 solution_post3 Solution: Lower Protein Concentration cause_post3->solution_post3 solution_post1->purification solution_post2->purification solution_post3->purification sec Size-Exclusion Chromatography (SEC) purification->sec iex Ion-Exchange Chromatography (IEX) purification->iex hic Hydrophobic Interaction Chromatography (HIC) purification->hic

Caption: Troubleshooting workflow for protein aggregation after crosslinking.

Crosslinking_Process cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation protein1 Protein A (with -NH2) activated_protein Activated Protein A protein1->activated_protein + Crosslinker aggregate Aggregate protein1->aggregate Instability protein2 Protein B (with -SH) crosslinked_product Crosslinked Product A-B protein2->aggregate Instability crosslinker Heterobifunctional Crosslinker (e.g., SMCC) activated_protein->crosslinked_product + Protein B activated_protein->aggregate Excessive Crosslinking

Caption: Two-step heterobifunctional crosslinking workflow and potential aggregation pathways.

References

Technical Support Center: Optimizing Methyl N-Succinimidyl Adipate (MSA) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions using Methyl N-Succinimidyl Adipate (B1204190) (MSA).

Frequently Asked Questions (FAQs)

Q1: What is Methyl N-Succinimidyl Adipate (MSA) and how does it work?

This compound is a heterobifunctional crosslinking reagent.[1] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[2][3] This reaction is a form of nucleophilic acyl substitution.[3] MSA is often used to link biomolecules to other molecules or surfaces.[4]

Q2: What is the optimal pH for MSA conjugation reactions?

The optimal pH for NHS ester conjugations is between 7.2 and 9.0, with a more specific range of 8.3-8.5 often recommended.[5][6] At a lower pH, primary amines are protonated (-NH3+) and less reactive.[7] At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the yield.[5][6]

Q3: What buffers are compatible with MSA conjugation?

It is crucial to use amine-free buffers.[8] Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester.[9] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate.[5][8] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[8]

Q4: How should I prepare and store the MSA reagent?

MSA, like many non-sulfonated NHS esters, may have low solubility in water.[5] It should be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[6][8] The final concentration of the organic solvent in the reaction should ideally be kept below 10%.[8] Store the solid MSA reagent in a desiccated environment at -20°C to prevent hydrolysis from moisture.[8][10] Allow the vial to warm to room temperature before opening to avoid condensation.[8]

Q5: How can I stop (quench) the conjugation reaction?

To stop the reaction, you can add a quenching buffer that contains a primary amine.[8] Common quenching reagents include Tris-HCl or glycine, typically added to a final concentration of 20-100 mM.[5][8] An incubation of 10-15 minutes after adding the quenching agent is usually sufficient to deactivate any remaining NHS esters.[8]

Troubleshooting Guide

Problem 1: Low or no conjugation efficiency.

Potential Cause Recommended Solution
Suboptimal pH Verify that your reaction buffer is within the optimal pH range of 7.2-8.5.[9] Use a freshly calibrated pH meter. A pH of 8.3-8.5 is a good starting point.[6]
Incorrect Buffer Ensure you are using an amine-free buffer such as PBS, bicarbonate, HEPES, or borate.[8] Buffers like Tris or glycine will interfere with the reaction.[9]
Hydrolyzed MSA Reagent The NHS ester is sensitive to moisture. Ensure it was stored properly in a desiccated environment at -20°C.[8] Prepare the MSA solution in anhydrous DMSO or DMF immediately before use.[8]
Low Reactant Concentration Low protein concentrations can lead to less efficient conjugation due to the competing hydrolysis reaction.[9] If possible, increase the protein concentration (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of MSA.[9] A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[8]
Insufficient Reaction Time/Temperature Reactions are typically run for 30 minutes to 4 hours at room temperature or 4°C.[5] If you suspect hydrolysis is an issue, try performing the reaction at 4°C for a longer duration (e.g., overnight).[9]

Problem 2: My protein precipitates upon adding the MSA solution.

Potential Cause Recommended Solution
High Concentration of Organic Solvent Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[5] Ensure the final volume of the organic solvent in your reaction mixture does not exceed 10%.[8] Add the MSA solution slowly to the protein solution while gently vortexing to ensure rapid mixing.
Protein Instability The change in pH or the conjugation itself might be affecting your protein's stability. Ensure the protein is stable in the chosen reaction buffer and pH. Consider adding stabilizing agents if compatible with the reaction.

Problem 3: High background or non-specific binding in downstream applications.

Potential Cause Recommended Solution
Excess Unreacted MSA If not properly quenched or removed, unreacted MSA can bind to other primary amines in your downstream assay.[8] Quench the reaction with Tris or glycine as described above.[8]
Incomplete Purification After quenching, it is critical to remove unreacted/hydrolyzed MSA and the NHS byproduct.[2] Use purification methods like size-exclusion chromatography (SEC), dialysis, or tangential flow filtration to purify the protein conjugate.[2]

Data Presentation: Reaction Parameter Summary

The efficiency of MSA conjugation is highly dependent on several key parameters. The table below summarizes the typical ranges for these variables.

ParameterRecommended Range/ValueRationale & Key Considerations
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[5][6]Balances amine reactivity (favored at higher pH) and NHS-ester hydrolysis (increases at higher pH).[7]
Temperature 4°C to Room Temperature (~25°C)[8]Lower temperatures minimize hydrolysis but may require longer reaction times.[9]
Reaction Time 30 minutes to 4 hours[5]Can be extended (e.g., overnight) at 4°C for sensitive proteins.[8][9]
Buffer Type Phosphate, Bicarbonate, HEPES, Borate[8]Must be free of primary amines (e.g., Tris, glycine) which compete in the reaction.[9]
MSA Solvent Anhydrous DMSO or DMF[8]Required for water-insoluble NHS esters. Keep final solvent concentration <10%.[8]
Molar Ratio (MSA:Protein) 5:1 to 20:1[8]A molar excess of the crosslinker drives the reaction. Titration is recommended to find the optimal ratio for a specific application.[8]

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

This table illustrates the stability of the NHS-ester group, which is critical for reaction efficiency. As pH increases, the rate of hydrolysis competes with the desired aminolysis reaction.

pHTemperatureHalf-life of NHS-ester
7.00°C4 - 5 hours[5]
8.04°C~1 hour[11]
8.64°C10 minutes[5]

Experimental Protocols

General Protocol for MSA Conjugation to a Protein

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5).

  • This compound (MSA).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification equipment (e.g., desalting column or dialysis cassette).

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[6] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare MSA Solution: Immediately before use, allow the vial of MSA to equilibrate to room temperature.[8] Dissolve the MSA in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[8]

  • Conjugation Reaction: Add the desired molar excess of the MSA solution to the protein solution while gently vortexing.[8] The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[8][12]

  • Quenching (Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[8] Incubate for an additional 15 minutes at room temperature.[8]

  • Purification: Immediately purify the protein conjugate to remove unreacted MSA, the NHS byproduct, and quenching reagent.[2] This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]

Visualizations

MSA Conjugation Workflow

The following diagram illustrates the general experimental workflow for conjugating a protein with this compound.

MSA_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Prot_Prep 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 8.3) Reaction 3. Add MSA to Protein (5-20x Molar Excess) MSA_Prep 2. Prepare MSA in Anhydrous DMSO (e.g., 10 mM) MSA_Prep->Reaction Incubate 4. Incubate (30-60 min @ RT or 2-4 hr @ 4°C) Reaction->Incubate Quench 5. Quench Reaction (e.g., 50mM Tris) Incubate->Quench Purify 6. Purify Conjugate (e.g., Desalting Column) Quench->Purify Final_Product Purified Protein-MSA Conjugate Purify->Final_Product

MSA Conjugation Experimental Workflow
Troubleshooting Logic for Low Conjugation Yield

This diagram outlines a logical approach to troubleshooting low yield in MSA conjugation reactions.

Troubleshooting_Low_Yield Start Start: Low Conjugation Yield Check_Buffer Check Buffer: 1. Is it Amine-Free? 2. Is pH 7.2-8.5? Start->Check_Buffer Buffer_OK Buffer is Correct Check_Buffer->Buffer_OK Yes Buffer_Bad Buffer is Incorrect Check_Buffer->Buffer_Bad No Check_Reagent Check MSA Reagent: 1. Stored properly? 2. Freshly prepared in anhydrous solvent? Buffer_OK->Check_Reagent Fix_Buffer Action: Prepare fresh, correct buffer. Perform buffer exchange. Buffer_Bad->Fix_Buffer End Re-run Experiment Fix_Buffer->End Reagent_OK Reagent is Good Check_Reagent->Reagent_OK Yes Reagent_Bad Reagent is Suspect Check_Reagent->Reagent_Bad No Check_Conditions Check Reaction Conditions: 1. Molar Ratio (5-20x)? 2. Time/Temp Adequate? Reagent_OK->Check_Conditions Fix_Reagent Action: Use fresh vial of MSA. Ensure solvent is anhydrous. Reagent_Bad->Fix_Reagent Fix_Reagent->End Conditions_OK Conditions are OK Check_Conditions->Conditions_OK Yes Conditions_Bad Conditions Suboptimal Check_Conditions->Conditions_Bad No Conditions_OK->End Consider other factors (e.g., protein structure) Fix_Conditions Action: Optimize molar ratio. Increase incubation time or adjust temperature. Conditions_Bad->Fix_Conditions Fix_Conditions->End

Troubleshooting Logic for Low Conjugation Yield

References

effect of pH on Methyl N-Succinimidyl Adipate stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Methyl N-Succinimidyl Adipate (MSA). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound (MSA) with primary amines?

The optimal pH range for the reaction of the N-hydroxysuccinimide (NHS) ester of MSA with primary amines (e.g., lysine (B10760008) residues on proteins) is between 7.2 and 8.5.[] Within this range, the primary amine groups are sufficiently deprotonated and thus nucleophilic, facilitating the formation of a stable amide bond. At a pH below 7, the amine groups are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the reaction. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired conjugation reaction.[]

Q2: What is the primary competing reaction when using MSA, and how is it affected by pH?

The primary competing reaction is the hydrolysis of the NHS ester group. In the presence of water, the NHS ester can be hydrolyzed to an unreactive carboxylic acid, releasing N-hydroxysuccinimide. This side reaction is highly dependent on the pH of the solution. The rate of hydrolysis increases significantly as the pH rises, especially above pH 8.5.[] Therefore, to maximize conjugation efficiency, it is crucial to control the pH and minimize the reaction time.

Q3: Which buffers are recommended for MSA conjugation reactions?

It is critical to use amine-free buffers to avoid competition with the target molecule. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Bicarbonate/Carbonate

  • Borate

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will react with the NHS ester of MSA, reducing the conjugation yield.

Q4: How should MSA be stored and handled?

MSA is sensitive to moisture and should be stored in a cool, dry place, typically at -20°C, and protected from light. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester. For preparing stock solutions, it is recommended to use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be prepared fresh for each experiment to ensure maximum reactivity.

Troubleshooting Guides

Problem: Low or No Conjugation Yield

Possible Cause Troubleshooting Step
Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is between 7.2 and 8.5. Use a calibrated pH meter.
Hydrolysis of MSA. Prepare fresh MSA stock solutions in anhydrous DMSO or DMF immediately before use. Minimize the time the MSA is in aqueous solution before conjugation. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to reduce the rate of hydrolysis.
Presence of primary amines in the buffer. Ensure your buffer is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange of your protein sample into a compatible buffer (e.g., PBS) before adding MSA.
Inactive MSA reagent. The MSA may have hydrolyzed due to improper storage. Use a fresh vial of MSA. You can test the activity of the NHS ester by monitoring the release of NHS at 260 nm upon intentional hydrolysis with a base.
Insufficient molar excess of MSA. Increase the molar excess of MSA to the target molecule. A 5- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.
Low concentration of the target molecule. The competing hydrolysis reaction is pseudo-first order, while the aminolysis reaction is second order. At low concentrations of the target molecule, hydrolysis can dominate. If possible, increase the concentration of your protein or other target molecule.

Problem: Protein Aggregation or Precipitation Upon Conjugation

Possible Cause Troubleshooting Step
High degree of labeling. Over-modification of the protein can alter its physicochemical properties, leading to aggregation. Reduce the molar excess of MSA used in the reaction.
Change in buffer conditions. The addition of MSA dissolved in an organic solvent (DMSO or DMF) can locally alter the buffer conditions. Ensure the final concentration of the organic solvent is low (typically <10% v/v).
Inherent properties of the protein. Some proteins are prone to aggregation. Consider adding stabilizing agents, such as glycerol (B35011) or arginine, to the reaction buffer.

Problem: Non-Specific Binding or High Background in Downstream Applications

Possible Cause Troubleshooting Step
Unreacted MSA. Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) after the desired reaction time to consume any unreacted MSA.
Aggregates of the conjugated protein. Purify the conjugate using size-exclusion chromatography to remove any aggregates formed during the reaction.

Data Presentation

Table 1: Effect of pH on the Stability and Reactivity of NHS Esters (General Trends)

pHStability of NHS Ester (Half-life)Reactivity with Primary Amines
< 6.0HighVery Low (amines are protonated)
7.0 - 7.5ModerateGood
7.5 - 8.0Moderate to LowOptimal
8.0 - 8.5LowHigh (but hydrolysis is significant)
> 8.5Very LowHigh (but hydrolysis is very rapid)

Note: The half-life of NHS esters is highly dependent on the specific molecule, temperature, and buffer composition. The values presented are general trends.

Experimental Protocols

General Protocol for Protein Labeling with this compound (MSA)

  • Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate (B84403) with 150 mM NaCl, at a pH of 7.2-8.5.

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • MSA Stock Solution Preparation: Immediately before use, dissolve MSA in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Initiation: Add a 5- to 20-fold molar excess of the MSA stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Reaction Quenching (Optional): To stop the reaction, add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted MSA and byproducts (e.g., N-hydroxysuccinimide) by size-exclusion chromatography or dialysis against a suitable storage buffer.

Visualizations

pH_Effect_on_MSA cluster_low_pH Low pH (< 7.0) cluster_optimal_pH Optimal pH (7.2 - 8.5) cluster_high_pH High pH (> 8.5) ProtonatedAmine R-NH3+ (Unreactive) DeprotonatedAmine R-NH2 (Nucleophilic) AmideBond Stable Amide Bond (Conjugate) DeprotonatedAmine->AmideBond Aminolysis (Desired Reaction) RapidHydrolysis Rapid Hydrolysis (Dominant Reaction) MSA This compound MSA->AmideBond Hydrolysis Hydrolysis (Side Reaction) MSA->Hydrolysis H2O CarboxylicAcid Unreactive Carboxylic Acid Hydrolysis->CarboxylicAcid

Caption: pH-dependent reaction pathways of this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH or remake buffer Check_pH->Adjust_pH No Check_Buffer_Composition Is buffer amine-free? Check_pH->Check_Buffer_Composition Yes Adjust_pH->Check_pH Buffer_Exchange Perform buffer exchange Check_Buffer_Composition->Buffer_Exchange No Check_MSA_Activity Is MSA fresh/active? Check_Buffer_Composition->Check_MSA_Activity Yes Buffer_Exchange->Check_Buffer_Composition Use_New_MSA Use fresh MSA Check_MSA_Activity->Use_New_MSA No Increase_MSA_Excess Increase molar excess of MSA Check_MSA_Activity->Increase_MSA_Excess Yes Use_New_MSA->Check_MSA_Activity Increase_Concentration Increase protein concentration Increase_MSA_Excess->Increase_Concentration Success Yield Improved Increase_Concentration->Success

Caption: Troubleshooting workflow for low conjugation yield with MSA.

References

Technical Support Center: Methyl N-Succinimidyl Adipate (MSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Methyl N-Succinimidyl Adipate (B1204190) (MSA).

Troubleshooting Guide

Issue: Poor Solubility of Methyl N-Succinimidyl Adipate

This compound (MSA) is a heterobifunctional crosslinker commonly used in bioconjugation and drug delivery.[1][2] As a non-sulfonated N-hydroxysuccinimide (NHS) ester, it exhibits poor solubility in aqueous buffers, a common challenge encountered during experimental workflows.

Root Causes and Solutions

Root Cause Explanation Recommended Solutions
Inherent Low Aqueous Solubility MSA is a white solid with a molecular weight of 257.24 g/mol and lacks charged groups, leading to limited solubility in water and aqueous buffers.[2][3][4]Use of Organic Co-solvents: Dissolve MSA in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should be kept to a minimum, ideally below 10%, to avoid denaturation of proteins or other biomolecules.
Precipitation Upon Addition to Aqueous Buffer The rapid change in solvent polarity when adding the MSA/organic solvent stock to the aqueous reaction buffer can cause the crosslinker to precipitate out of solution.Stepwise Addition: Add the dissolved MSA solution to the reaction buffer slowly and with gentle vortexing to ensure rapid and even dispersion. Optimize Reaction Concentration: Working with higher concentrations of the biomolecule to be conjugated can sometimes improve the apparent solubility of the crosslinker by increasing the rate of the conjugation reaction relative to precipitation.
Hydrolysis of the NHS Ester The N-hydroxysuccinimide ester group of MSA is susceptible to hydrolysis in aqueous environments, especially at neutral to high pH. Hydrolysis competes with the desired conjugation reaction and the hydrolysis product may have different solubility characteristics.Fresh Stock Solutions: Always prepare fresh stock solutions of MSA in anhydrous organic solvent immediately before use. Control pH: Maintain the pH of the reaction buffer between 7.2 and 8.5 for optimal reactivity of the NHS ester with primary amines.
Low Quality or Improperly Stored Reagent MSA is moisture-sensitive. Improper storage can lead to hydrolysis of the NHS ester, affecting its solubility and reactivity.Proper Storage: Store MSA in a tightly sealed container in a desiccator at the recommended temperature (typically -20°C) to minimize exposure to moisture.[5] Allow the container to warm to room temperature before opening to prevent condensation.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

Quantitative Solubility of a Structurally Similar Compound (Di(N-succinimidyl) adipate)

Solvent Solubility
Dimethyl Sulfoxide (DMSO)≥ 2.5 mg/mL

This data is for a related compound and should be used as a guideline.

Q2: What is the optimal pH for reacting this compound with primary amines?

A2: The optimal pH range for the reaction of the NHS ester of MSA with primary amines (e.g., lysine (B10760008) residues on a protein) is between 7.2 and 8.5. At a lower pH, the primary amines are protonated and less nucleophilic, reducing the reaction efficiency. At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.

Q3: How can I confirm that my this compound is active?

A3: The activity of MSA can be indirectly assessed by monitoring the progress of your conjugation reaction. This can be done by techniques such as SDS-PAGE to observe a shift in the molecular weight of the modified protein, or by using analytical techniques like mass spectrometry to confirm the mass addition of the crosslinker.

Q4: Can I store solutions of this compound?

A4: It is strongly recommended to prepare fresh solutions of MSA in anhydrous organic solvent immediately before each use. The NHS ester is susceptible to hydrolysis, and storing it in solution, even in an organic solvent if it contains traces of water, can lead to degradation of the reagent over time.

Experimental Protocols

General Protocol for Protein Crosslinking using a Heterobifunctional Crosslinker

This protocol provides a general workflow for crosslinking a protein to another molecule containing a suitable reactive group using a heterobifunctional crosslinker like MSA. This procedure will need to be optimized for your specific application.

Materials:

  • Protein to be modified (in an amine-free buffer, e.g., PBS, HEPES)

  • This compound (MSA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a suitable concentration (typically 1-5 mg/mL). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into an appropriate reaction buffer.

  • Prepare the MSA Stock Solution:

    • Allow the vial of MSA to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the MSA in anhydrous DMSO or DMF to a final concentration of 10 mM. For example, dissolve 2.57 mg of MSA in 1 mL of anhydrous DMSO.

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the MSA stock solution to the protein solution. Add the MSA solution slowly while gently vortexing the protein solution.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quench the Reaction:

    • Add the quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM to react with any unreacted MSA.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted crosslinker and quenching reagent by using a desalting column or by dialysis against an appropriate buffer.

  • Characterize the Conjugate:

    • Analyze the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays to confirm successful crosslinking.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (Amine-free buffer) C Add MSA to Protein (Slowly, with mixing) A->C B Prepare Fresh MSA Stock (Anhydrous DMSO/DMF) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (e.g., Tris) D->E F Purify Conjugate (Desalting/Dialysis) E->F G Analyze Conjugate (SDS-PAGE, MS) F->G

Caption: A generalized experimental workflow for protein conjugation using this compound.

troubleshooting_logic Start Issue: Poor MSA Solubility Q1 Is MSA dissolving in organic solvent? Start->Q1 Sol1 Use fresh, anhydrous DMSO or DMF. Q1->Sol1 No Q2 Does it precipitate in aqueous buffer? Q1->Q2 Yes Sol2 Check for reagent degradation. Sol1->Sol2 Sol3 Add MSA solution slowly with mixing. Q2->Sol3 Yes Sol4 Keep final organic solvent % low (<10%). Sol3->Sol4 Sol5 Optimize protein concentration. Sol4->Sol5

Caption: A troubleshooting decision tree for addressing poor solubility of this compound.

References

Technical Support Center: Minimizing Non-Specific Binding in Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in crosslinking and immunoprecipitation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in crosslinking experiments?

A1: Non-specific binding in crosslinking experiments can originate from several sources, leading to high background and false-positive results. The main culprits include:

  • Binding to the affinity resin (beads): Proteins can adhere to the surface of agarose (B213101) or magnetic beads themselves.[1][2]

  • Binding to the antibody: Non-target proteins can interact with the immunoglobulin (IgG) used for immunoprecipitation, either through the Fc region or non-specific interactions with the Fab region.[3][4]

  • Hydrophobic and ionic interactions: "Sticky" proteins with exposed hydrophobic patches or charged surfaces can non-specifically associate with the beads, antibody, or the target protein complex.[1][5][6]

  • Carryover of insoluble proteins: Incomplete clarification of the cell lysate can result in the carryover of insoluble protein aggregates that can trap other proteins.[1]

  • Nucleic acid bridging: Contaminating DNA or RNA can act as a bridge, mediating indirect interactions between proteins that do not genuinely interact.[7][8]

cluster_sources Sources of Non-Specific Binding Non-Specific Binding Non-Specific Binding Beads Beads Bead Surface Adsorption Bead Surface Adsorption Beads->Bead Surface Adsorption Antibody Antibody Fc Receptor Binding Fc Receptor Binding Antibody->Fc Receptor Binding Cell Lysate Cell Lysate Hydrophobic Interactions Hydrophobic Interactions Cell Lysate->Hydrophobic Interactions Ionic Interactions Ionic Interactions Cell Lysate->Ionic Interactions Insoluble Protein Aggregates Insoluble Protein Aggregates Cell Lysate->Insoluble Protein Aggregates Nucleic Acid Contamination Nucleic Acid Contamination Cell Lysate->Nucleic Acid Contamination Bead Surface Adsorption->Non-Specific Binding Fc Receptor Binding->Non-Specific Binding Hydrophobic Interactions->Non-Specific Binding Ionic Interactions->Non-Specific Binding Insoluble Protein Aggregates->Non-Specific Binding Nucleic Acid Contamination->Non-Specific Binding

Figure 1. Primary sources of non-specific binding.
Q2: What are the most effective blocking agents to use?

A2: The choice of blocking agent is critical and depends on the specific system being studied. Common blocking agents include proteins, non-ionic detergents, and other molecules that can occupy non-specific binding sites.

  • Bovine Serum Albumin (BSA): A common choice, typically used at a concentration of 1-5%. It is effective for most applications but can be a source of background if the primary antibody cross-reacts with it.[9][10]

  • Non-fat Dry Milk: A cost-effective option, used at 2.5-5% concentration. However, it should be avoided when detecting phosphoproteins due to the presence of casein, a phosphoprotein, and when using biotin-avidin detection systems as milk contains biotin.[9][11]

  • Normal Serum: Using serum from the same species as the secondary antibody can effectively block non-specific binding to the Fc region of the primary antibody.[9]

  • Fish Gelatin: An alternative to BSA and milk, it has low cross-reactivity with mammalian antibodies. It is not suitable for use with biotin-based detection systems as it contains endogenous biotin.[12][13]

  • Protein-Free Blockers: Commercial and homemade solutions containing non-protein polymers like Polyvinylpyrrolidone (PVP) can be effective, especially for detecting small proteins.[10][12]

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1 - 5%Single purified protein, good for phospho-protein detection.[11]Can cause background with some antibodies.
Non-fat Dry Milk 2.5 - 5%Inexpensive and readily available.[9]Interferes with phospho-protein and biotin-based detection.[9][11]
Normal Serum 5 - 10%Highly specific for blocking Fc-mediated binding.[9]More expensive than other options.[9]
Fish Gelatin 0.1 - 5%Low cross-reactivity with mammalian antibodies.[12][13]Contains endogenous biotin.[12]
Polyvinylpyrrolidone (PVP) 0.5 - 2%Protein-free, useful for small protein detection.[12]May require more optimization.[13]
Q3: How can I optimize my washing steps to reduce background?

A3: Optimizing wash steps is a delicate balance between removing non-specifically bound proteins and preserving genuine, weaker interactions.[14][15]

  • Increase the number of washes: Performing 3-5 washes is generally recommended to effectively remove unbound proteins.[15]

  • Increase wash buffer volume: Using a larger volume of wash buffer can improve the efficiency of removing contaminants.[14]

  • Modify wash buffer composition: The stringency of the wash buffer can be adjusted by adding detergents and salts.[14][15]

    • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (0.01-0.1%) can help disrupt non-specific hydrophobic interactions.[14]

    • Salt Concentration: Increasing the salt concentration (e.g., NaCl from 150 mM up to 500 mM) can disrupt ionic interactions.[1][14]

Wash Buffer ComponentConcentration RangePurpose
NaCl 150 mM - 500 mMDisrupts ionic interactions.[1][14]
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01% - 0.1%Reduces non-specific hydrophobic interactions.[14]
ATP ~10 mMCan help reduce actin contamination.[6]

Troubleshooting Guide

Problem: High background on my Western blot after immunoprecipitation.

This is a common issue that can mask the specific signal of your protein of interest. The following troubleshooting guide will help you systematically address the potential causes.

High_Background High Background Observed Pre_Clearing Is Pre-Clearing Performed? High_Background->Pre_Clearing Perform_Pre_Clearing Action: Perform Pre-Clearing Pre_Clearing->Perform_Pre_Clearing No Blocking_Step Blocking Step Optimized? Pre_Clearing->Blocking_Step Yes Perform_Pre_Clearing->Blocking_Step Optimize_Blocking Action: Optimize Blocking Agent & Concentration Blocking_Step->Optimize_Blocking No Washing_Step Washing Steps Sufficient? Blocking_Step->Washing_Step Yes Optimize_Blocking->Washing_Step Optimize_Washing Action: Increase Wash Number/Stringency Washing_Step->Optimize_Washing No Antibody_Concentration Antibody Concentration Too High? Washing_Step->Antibody_Concentration Yes Optimize_Washing->Antibody_Concentration Reduce_Antibody Action: Titrate Antibody Concentration Antibody_Concentration->Reduce_Antibody Yes Further_Troubleshooting Consider Other Factors (e.g., lysate concentration, bead type) Antibody_Concentration->Further_Troubleshooting No Issue_Resolved Issue Resolved Reduce_Antibody->Issue_Resolved Further_Troubleshooting->Issue_Resolved

Figure 2. Troubleshooting workflow for high background.
Q: Should I pre-clear my lysate?

A: Yes, pre-clearing the lysate is a highly recommended step to reduce non-specific binding.[16] This involves incubating the cell lysate with beads alone (without the specific antibody) to remove proteins that non-specifically bind to the beads.[17]

Experimental Protocol: Lysate Pre-clearing

  • To 1 mL of cell lysate, add 20-50 µL of a 50% slurry of Protein A/G beads.[17]

  • Incubate on a rocker or orbital shaker for 10-60 minutes at 4°C.[16]

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the beads.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube for the immunoprecipitation experiment.

Q: My background is still high after pre-clearing. What should I try next?

A: If pre-clearing is not sufficient, consider the following:

  • Optimize your blocking protocol: Ensure you are using an appropriate blocking agent at the optimal concentration. You may need to test different blocking agents to find the most effective one for your specific antibody and sample type.[13]

  • Increase the stringency of your wash buffer: As detailed in the FAQ section, increasing the salt and/or detergent concentration in your wash buffer can help to disrupt weaker, non-specific interactions.[14][15]

  • Titrate your antibody concentration: Using too much primary antibody can lead to increased non-specific binding.[3] Perform a titration experiment to determine the lowest concentration of antibody that still provides a good signal for your protein of interest.

  • Reduce the amount of lysate: Using too much total protein can overwhelm the system and increase the likelihood of non-specific interactions. Try reducing the total protein amount used in the immunoprecipitation.[3][14]

Problem: I am getting false positives in my crosslinking mass spectrometry data.

False positives in crosslinking mass spectrometry can arise from random peptide-spectrum matches and non-specific interactions.

Q: How can I differentiate between true and false-positive interactions?

A: Differentiating true from false-positive interactions is a significant challenge in crosslinking mass spectrometry.

  • Use appropriate controls: A crucial control is to perform the experiment with a cell line where the protein of interest is knocked out or knocked down. Any proteins identified in the pulldown from these cells are likely non-specific binders.[18] An isotype control antibody of the same immunoglobulin class can also help identify proteins that bind non-specifically to the antibody.[4]

  • Employ stringent data analysis: Utilize software that calculates a false discovery rate (FDR) to estimate the proportion of false positives among your identified crosslinks.[19][20]

  • Consider enzymatic treatment: In some cases, treating the lysate with a nuclease, such as micrococcal nuclease, can eliminate false positives mediated by contaminating nucleic acids.[7][8]

Start Start: Potential Protein-Protein Interaction Crosslinking_IP Crosslinking & Immunoprecipitation Start->Crosslinking_IP Mass_Spec Mass Spectrometry Analysis Crosslinking_IP->Mass_Spec Data_Analysis Data Analysis (FDR Calculation) Mass_Spec->Data_Analysis Control_Expt Perform Control Experiment (e.g., Knockout, Isotype Control) Data_Analysis->Control_Expt Compare_Results Compare Experimental and Control Results Control_Expt->Compare_Results True_Positive True Positive Interaction Compare_Results->True_Positive Protein Enriched in Experimental vs. Control False_Positive False Positive Interaction Compare_Results->False_Positive Protein Present in Both or Only in Control

Figure 3. Logic for identifying false positives.

Experimental Protocol: Nuclease Treatment of Lysate

  • Prepare your cell lysate as you normally would.

  • Add micrococcal nuclease to the lysate.

  • Incubate at room temperature for 15 minutes.

  • Stop the reaction by adding EGTA.

  • Proceed with your standard immunoprecipitation protocol.

This guide provides a starting point for troubleshooting non-specific binding. Remember that optimization is often necessary for each specific experimental system.

References

Technical Support Center: Improving the Yield of Heterobifunctional Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heterobifunctional crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield and consistency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in heterobifunctional crosslinking?

Low conjugate yield can arise from several factors, including the reactivity of the functional groups on your biomolecules, the stability and storage of the crosslinker, suboptimal reaction conditions, and inefficient purification.[1] Key areas to investigate are the hydrolysis of the crosslinker's reactive ends, the presence of competing molecules in buffers, and the accessibility of the target functional groups on your proteins.[1][2]

Q2: How do I choose the optimal buffer for my crosslinking reaction?

The choice of buffer is critical for a successful conjugation. For the commonly used NHS-maleimide crosslinkers, two different pH ranges are optimal for the respective reaction steps.

  • NHS ester reaction with primary amines: This reaction is most efficient at a pH of 7.2 to 8.5.[3][4] Common buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[3][4] Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[1][2]

  • Maleimide (B117702) reaction with sulfhydryls: This reaction is most specific and efficient at a pH of 6.5 to 7.5.[5][6] At a pH above 7.5, the maleimide group can react with primary amines and also has an increased rate of hydrolysis.[5][7]

Q3: How can I prevent the hydrolysis of my crosslinker?

Both NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions.

  • NHS Esters: The rate of hydrolysis increases with pH.[3][8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[3][8] To minimize hydrolysis, prepare stock solutions of the crosslinker in an anhydrous organic solvent like DMSO or DMF and add it to the reaction mixture immediately before starting the conjugation.[4][5]

  • Maleimides: While more stable than NHS esters, maleimides can also hydrolyze, especially at pH values above 7.5.[5][7] It is recommended to perform the maleimide-thiol coupling within the optimal pH range of 6.5-7.5.[6]

Q4: What is the recommended molar excess of crosslinker to use?

A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point for the initial activation step.[5][9] However, the optimal ratio is dependent on the protein concentration; more dilute protein solutions may require a greater molar excess of the crosslinker to achieve sufficient activation.[5][9] It is highly recommended to perform pilot experiments with varying molar ratios to determine the optimal conditions for your specific application and to avoid protein aggregation from excessive modification.[2][4]

Q5: My protein is precipitating during the conjugation reaction. What can I do?

Protein aggregation or precipitation during crosslinking can be caused by several factors:

  • High Degree of Labeling: Excessive modification of the protein surface with a hydrophobic crosslinker can lead to aggregation.[2] Try reducing the molar excess of the crosslinker used in the reaction.[2]

  • Inappropriate Buffer Conditions: Ensure the buffer pH is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.[2] Maintaining an appropriate ionic strength can also help maintain protein solubility.[2]

  • High Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[2] Consider performing the reaction at a lower protein concentration.[2]

  • Temperature Stress: For temperature-sensitive proteins, consider performing the reaction at 4°C for a longer duration instead of at room temperature.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugate Formation Inactive functional groups on proteins. - Ensure primary amines are accessible; consider a crosslinker with a longer spacer arm if steric hindrance is an issue.[1] - For sulfhydryl-reactive chemistry, ensure free thiols are present. If your protein has disulfide bonds, they must be reduced prior to conjugation using an agent like TCEP or DTT.[2][10]
Hydrolyzed or inactive crosslinker. - Store the crosslinker desiccated at -20°C.[2][5] - Allow the vial to warm to room temperature before opening to prevent condensation.[2] - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][5]
Suboptimal reaction conditions. - Verify the pH of your reaction buffers are within the optimal range for each reaction step (pH 7.2-8.5 for NHS-amine; pH 6.5-7.5 for maleimide-thiol).[3][6] - Optimize the molar ratio of crosslinker to protein through pilot experiments.[5][9]
Presence of competing nucleophiles in buffers. - Use amine-free and thiol-free buffers for the respective reaction steps (e.g., phosphate, HEPES, borate).[1][2] - If your protein is in an incompatible buffer, perform a buffer exchange before starting the conjugation.[4]
High Molecular Weight Aggregates Excessive crosslinking. - Reduce the molar excess of the crosslinker.[2] - Optimize the reaction time to prevent over-conjugation.
Homobifunctional side reactions. - Ensure complete removal of the excess crosslinker after the first activation step, for example, by using a desalting column, to prevent the formation of homodimers of the second protein.[5][7]
Difficulty Purifying the Final Conjugate Inefficient separation of conjugated and unconjugated species. - Utilize a purification method that effectively separates molecules based on size or affinity, such as size-exclusion chromatography (SEC) or affinity chromatography.[11][12] - Consider adding an affinity tag to one of the proteins to simplify purification.[11]

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for NHS-maleimide crosslinking. Note that these are starting recommendations and optimal conditions should be determined empirically for each specific system.

ParameterNHS-Amine ReactionMaleimide-Thiol Reaction
pH Range 7.2 - 8.5[3][4]6.5 - 7.5[5][6]
Recommended Buffers Phosphate, HEPES, Borate, Carbonate[3][4]Phosphate, HEPES[2]
Molar Excess of Crosslinker 10-50 fold over protein[5][9]N/A (protein-to-protein ratio is key)
Reaction Temperature 4°C to Room Temperature[3]4°C to Room Temperature[10]
Reaction Time 30 minutes to 2 hours[9]2 hours to overnight[10]

Experimental Protocols

Protocol 1: Two-Step Heterobifunctional Crosslinking using an NHS-Maleimide Crosslinker (e.g., SMCC)

This protocol outlines the general procedure for conjugating two proteins (Protein-A with primary amines and Protein-B with free sulfhydryls).

Materials:

  • Protein-A (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein-B (containing free sulfhydryls) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • NHS-Maleimide crosslinker (e.g., SMCC)

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Preparation of the Crosslinker: Immediately before use, dissolve the NHS-maleimide crosslinker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4]

  • Activation of Protein-A:

    • Add a 10- to 50-fold molar excess of the dissolved crosslinker to the solution of Protein-A.[5][9]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[4][9]

  • Removal of Excess Crosslinker:

    • Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the maleimide reaction (e.g., PBS, pH 6.5-7.5).[5][9] This step is crucial to prevent unwanted side reactions.[1]

  • Conjugation to Protein-B:

    • Immediately add the maleimide-activated Protein-A to the solution of Protein-B. The molar ratio of the two proteins should be optimized for the desired final conjugate.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent that will react with any remaining maleimide groups. A small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added.[10]

  • Purification of the Conjugate:

    • Purify the final conjugate from unreacted proteins and other byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography.[12]

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Final Purification protein_a Protein-A (Amine-containing) activated_protein_a Maleimide-Activated Protein-A protein_a->activated_protein_a + Crosslinker (pH 7.2-8.5) crosslinker NHS-Maleimide Crosslinker crosslinker->activated_protein_a desalting Desalting Column activated_protein_a->desalting Remove Excess Crosslinker final_conjugate Protein-A-Crosslinker-Protein-B desalting->final_conjugate + Protein-B (pH 6.5-7.5) protein_b Protein-B (Sulfhydryl-containing) protein_b->final_conjugate purification Chromatography (e.g., SEC) final_conjugate->purification Isolate Conjugate

Caption: A typical two-step workflow for heterobifunctional crosslinking.

signaling_pathway cluster_reaction1 NHS Ester Reaction cluster_reaction2 Maleimide Reaction NHS_Ester NHS Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond Maleimide Maleimide Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond Sulfhydryl Sulfhydryl (e.g., Cysteine) Sulfhydryl->Thioether_Bond

Caption: The two key reactions in NHS-Maleimide crosslinking chemistry.

References

common pitfalls to avoid when using NHS ester crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-hydroxysuccinimide (NHS) ester crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4] Within this range, the primary amine groups on proteins, such as the ε-amino group of lysine (B10760008) and the N-terminal α-amino group, are sufficiently deprotonated to be effective nucleophiles for reacting with the NHS ester.[1][5] At a lower pH, the amine groups are protonated, which renders them unreactive.[3][5] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which creates a competing reaction that can lead to lower conjugation yields.[2][4][6]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is critical to use a buffer that does not contain primary amines. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[1][2][3][7][8] These buffer molecules will compete with the target protein for reaction with the NHS ester, leading to significantly reduced conjugation efficiency and a non-specific consumption of the crosslinker.[2][3][7][8]

Compatible Buffers:

  • Phosphate-buffered saline (PBS)[2][3]

  • Carbonate-bicarbonate buffers[1][2]

  • HEPES buffers[1]

  • Borate buffers[1][2]

Q3: How should I properly store and handle NHS ester reagents?

NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C.[2][7] To prevent condensation of atmospheric moisture onto the reagent, it is crucial to allow the vial to equilibrate to room temperature before opening.[2][7][9] For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3][7] It is best practice to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2][10]

Q4: What is the primary side reaction that competes with NHS ester conjugation?

The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water.[1][6][7] This reaction, where the ester is cleaved to form a non-reactive carboxylic acid and N-hydroxysuccinimide, directly competes with the desired amidation reaction with the primary amine on the target molecule.[7] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[1][6]

Q5: Can NHS esters react with other amino acid residues besides primary amines?

Yes, while NHS esters are highly reactive towards primary amines, they can also exhibit side reactions with other nucleophilic amino acid side chains, although generally to a lesser extent.[7][11] These include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.[7][11][12]

  • Sulfhydryl groups: Cysteine residues can react to form thioesters, which are also less stable than the amide bond formed with primary amines.[7]

  • Imidazole (B134444) groups: The imidazole ring of histidine can also show some reactivity.[13]

These side reactions are generally less favorable than the primary amine reaction and the resulting linkages are often less stable.[7]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

This is one of the most common problems and can be attributed to several factors.

Possible Cause Recommended Solution
Hydrolyzed NHS Ester Reagent Ensure proper storage and handling of the NHS ester to prevent moisture contamination.[2][9] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[2][3] You can test the reactivity of your NHS ester using the protocol provided below.
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2][3] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2][3]
Presence of Amine-Containing Buffers Ensure your protein solution is free from buffers like Tris or glycine, or other additives containing primary amines.[2][3] If necessary, perform a buffer exchange into a compatible buffer system prior to conjugation.[2][8]
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions.[1][2] If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[3]
Insufficient Molar Excess of NHS Ester The optimal molar ratio of NHS ester to protein can vary. It is recommended to perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to determine the optimal ratio for your specific protein and desired degree of labeling.[2]
Steric Hindrance The primary amines on your protein may be inaccessible to the crosslinker. Consider using a crosslinker with a longer spacer arm to overcome steric hindrance.[14]
Issue 2: Protein Precipitation During or After Conjugation
Possible Cause Recommended Solution
High Concentration of Organic Solvent Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.[1][2]
Over-labeling of the Protein Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation.[2][15] Reduce the molar excess of the NHS ester in the reaction or shorten the reaction time.[2]
Use of a Hydrophobic NHS Ester Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a PEGylated (polyethylene glycol) version of the NHS ester to increase the hydrophilicity of the final conjugate.[2]
Issue 3: Lack of Reproducibility Between Experiments
Possible Cause Recommended Solution
Inconsistent Reagent Quality Due to the moisture sensitivity of NHS esters, the reactivity of a single vial can decrease over time with repeated openings.[9] Aliquoting the reagent upon first use can help maintain its quality. Always prepare fresh solutions of the NHS ester for each experiment.[2]
Variations in Reaction Parameters Ensure that the pH, temperature, incubation time, and reactant concentrations are kept consistent between experiments.[3] Use a freshly calibrated pH meter.
Inconsistent Protein Quality Variations in protein purity or the presence of interfering substances can affect the outcome of the conjugation reaction. Use highly purified protein for your labeling reactions.[3]

Quantitative Data Summary

The stability of NHS esters in aqueous solutions is highly dependent on pH and temperature. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours[1][3][6]
7.0Room Temp~7 hours[16]
8.0Room Temp~1 hour[3][17]
8.5Room Temp~20 minutes[3]
8.6410 minutes[1][3][6]
9.0Room Temp~10 minutes[3][16]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Visualizations

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_products Desired Reaction cluster_side_reaction Competing Side Reaction NHS_Ester R-C(O)O-NHS (NHS Ester) Conjugate Protein-NH-C(O)-R (Stable Amide Bond) NHS_Ester->Conjugate Reaction (pH 7.2-8.5) Hydrolyzed_Ester R-COOH (Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis (increases with pH) Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Conjugate NHS_byproduct NHS (N-Hydroxysuccinimide) Water H₂O Water->Hydrolyzed_Ester

Caption: Competing reaction pathways for NHS esters.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_Reagent Is the NHS ester reagent active? Start->Check_Reagent Check_Buffer Is the buffer compatible and at the correct pH? Check_Reagent->Check_Buffer Yes Use_New_Reagent Use fresh, properly stored NHS ester Check_Reagent->Use_New_Reagent No Check_Concentration Are reactant concentrations optimal? Check_Buffer->Check_Concentration Yes Buffer_Exchange Perform buffer exchange into a compatible buffer (e.g., PBS, pH 7.2-8.5) Check_Buffer->Buffer_Exchange No Optimize_Ratio Optimize Molar Ratio Check_Concentration->Optimize_Ratio Yes Increase_Concentration Increase protein and/or NHS ester concentration Check_Concentration->Increase_Concentration No Success Successful Conjugation Optimize_Ratio->Success Use_New_Reagent->Check_Buffer Buffer_Exchange->Check_Concentration Increase_Concentration->Optimize_Ratio

Caption: A logical workflow for troubleshooting low conjugation efficiency.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins and crosslinkers.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester crosslinker

  • Anhydrous DMSO or DMF (for water-insoluble NHS esters)

  • Reaction buffer (e.g., 0.1 M sodium phosphate (B84403), pH 7.5 or 0.1 M sodium bicarbonate, pH 8.3)[3][4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.[3]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[3] For sulfo-NHS esters, dissolve directly in the reaction buffer.

  • Perform the Labeling Reaction:

    • Add the dissolved NHS ester to the protein solution. A molar excess of 5- to 20-fold of the NHS ester to the protein is a common starting point.[2][3] The optimal ratio should be determined empirically.

    • Mix thoroughly but gently.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[1][3] Lower temperatures can help minimize hydrolysis of the NHS ester but may require a longer incubation time.[3]

  • Quenching (Optional but Recommended):

    • To stop the reaction, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[17]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted NHS ester, the NHS byproduct, and quenching buffer from the labeled protein using a desalting column or dialysis.

Protocol 2: Testing the Reactivity of an NHS Ester Reagent

This method assesses the activity of an NHS ester by measuring the absorbance of the released NHS byproduct upon intentional hydrolysis with a strong base.[9][16]

Materials:

  • NHS ester reagent to be tested

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • DMSO or DMF (if the reagent is not water-soluble)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution:

    • Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small volume of DMSO or DMF (e.g., 200 µL) and then bring the volume to 2 mL with the buffer.[9]

    • Prepare a control tube containing the same buffer (and organic solvent if used).

  • Initial Absorbance Measurement:

    • Zero the spectrophotometer at 260 nm using the control solution.

    • Measure the absorbance of the NHS ester solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until the reading is within the linear range of the spectrophotometer. Record this initial absorbance value.[9][16]

  • Base Hydrolysis:

    • To 1 mL of the NHS ester solution (for which the absorbance was just measured), add 100 µL of 0.5-1.0 N NaOH.

    • Vortex the tube for 30 seconds to mix thoroughly.[9]

  • Final Absorbance Measurement:

    • Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[9][16] A delay can lead to the degradation of the NHS byproduct and an inaccurate reading.

Interpretation of Results:

  • Active Reagent: If the final absorbance is significantly greater than the initial absorbance, the NHS ester reagent is active.

  • Inactive (Hydrolyzed) Reagent: If there is little to no increase in absorbance after adding NaOH, the reagent has likely been hydrolyzed and is no longer reactive.

References

Validation & Comparative

A Researcher's Guide to Characterizing Crosslinked Proteins: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein interactions, a robust toolkit of analytical techniques is paramount. Chemical crosslinking, a powerful method to stabilize and capture protein interactions, requires equally potent analytical approaches to characterize the resulting complexes. This guide provides an objective comparison of three cornerstone techniques—Crosslinking-Mass Spectrometry (XL-MS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Size Exclusion Chromatography (SEC)—supported by experimental data and detailed protocols.

This comprehensive overview is designed to assist in selecting the most appropriate method for your research needs, from high-resolution structural insights to routine screening of crosslinking efficiency. We will delve into the principles, workflows, and comparative performance of each technique, offering a clear perspective on their strengths and limitations.

At a Glance: Comparing the Techniques

The choice of analytical technique is dictated by the specific research question, the complexity of the sample, and the desired level of detail. While XL-MS offers unparalleled high-resolution data on interaction interfaces, SDS-PAGE and SEC provide valuable, albeit lower-resolution, information on the formation and size of crosslinked complexes.[1] A summary of their key characteristics is presented below.

FeatureCrosslinking-Mass Spectrometry (XL-MS)SDS-PAGESize Exclusion Chromatography (SEC)
Primary Information Identification of crosslinked amino acid residues, distance constraints, protein interaction interfaces.[2][3]Estimation of apparent molecular weight, visualization of higher-order oligomers.[4]Determination of hydrodynamic radius, separation of oligomeric states, analysis of aggregation.
Resolution High (amino acid level).Low to moderate.Low to moderate.
Sensitivity High, especially with enrichment strategies.[2][5]Moderate, dependent on staining method.Moderate, dependent on detector.
Sample Complexity Can analyze complex mixtures, including cell lysates.[6]Best for purified or partially purified samples.Best for purified or partially purified samples.
Throughput Lower, due to complex data acquisition and analysis.High.Moderate.
Key Advantage Provides precise structural information.[2][6]Simple, rapid, and widely accessible.Analysis under native or denaturing conditions is possible.
Key Limitation Complex workflow and data analysis; potential for false positives.[7]Does not provide information on the crosslink site; poor resolution of very large complexes.[8]Does not provide information on the crosslink site; potential for protein-matrix interactions affecting separation.

In-Depth Analysis of Techniques

Crosslinking-Mass Spectrometry (XL-MS)

XL-MS has emerged as a powerful tool for structural proteomics, providing distance constraints that can be used to model the three-dimensional structure of proteins and protein complexes.[2][6] The general workflow involves crosslinking the protein sample, digesting the proteins into peptides, and then analyzing the resulting peptide mixture by mass spectrometry to identify the crosslinked peptides.[6] The use of MS-cleavable crosslinkers has significantly simplified data analysis and improved the accuracy of crosslink identification.[6][9]

The experimental workflow for a typical bottom-up XL-MS experiment is depicted below. This process involves several key stages, from sample preparation to data analysis, to identify the specific amino acid residues that have been covalently linked.

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Enrichment cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis ProteinSample Protein Sample Crosslinking Chemical Crosslinking ProteinSample->Crosslinking Add Crosslinker Quenching Quenching Crosslinking->Quenching Stop Reaction Digestion Enzymatic Digestion Quenching->Digestion Enrichment Enrichment (e.g., SEC) Digestion->Enrichment Optional LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS DatabaseSearch Database Search LC_MSMS->DatabaseSearch Validation Crosslink Validation DatabaseSearch->Validation Modeling Structural Modeling Validation->Modeling SDSPAGE_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_visualization Visualization CrosslinkedSample Crosslinked Sample LoadingBuffer Add SDS Loading Buffer CrosslinkedSample->LoadingBuffer Denaturation Heat Denaturation LoadingBuffer->Denaturation LoadSample Load Sample onto Gel Denaturation->LoadSample RunGel Run Electrophoresis LoadSample->RunGel Staining Stain Gel RunGel->Staining Destaining Destain Gel Staining->Destaining Imaging Image Gel Destaining->Imaging SEC_Workflow cluster_setup System Setup cluster_analysis Analysis cluster_detection Detection & Analysis ColumnEquilibration Column Equilibration SampleInjection Sample Injection ColumnEquilibration->SampleInjection Elution Isocratic Elution SampleInjection->Elution UV_Detection UV Detection Elution->UV_Detection DataAnalysis Chromatogram Analysis UV_Detection->DataAnalysis

References

Unveiling Protein Interactions: A Comparative Guide to Analyzing Methyl N-Succinimidyl Adipate Crosslinking with SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating protein-protein interactions is paramount to understanding cellular function and designing effective therapeutics. Chemical crosslinking, coupled with Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), offers a robust method to capture and analyze these interactions. This guide provides a comprehensive comparison of using Methyl N-Succinimidyl Adipate (AMSA) for protein crosslinking analysis by SDS-PAGE, detailing experimental protocols and evaluating alternative crosslinking agents.

This compound (AMSA) is a homobifunctional crosslinking agent that targets primary amines (–NH2) found on lysine (B10760008) residues and the N-terminus of proteins. Its N-hydroxysuccinimide (NHS) ester reactive groups form stable amide bonds with these amines under slightly alkaline conditions. The resulting crosslinked proteins can be effectively separated and visualized by SDS-PAGE, where the formation of higher molecular weight bands indicates successful crosslinking of interacting proteins.

Comparative Analysis of Crosslinking Agents

The choice of crosslinker is critical and depends on factors such as the functional groups available on the target proteins, the desired specificity, and the required stability of the linkage. Below is a comparison of AMSA with other commonly used crosslinking agents.

FeatureThis compound (AMSA)Disuccinimidyl Suberate (B1241622) (DSS)BS3 (Bis[sulfosuccinimidyl] suberate)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with NHS
Target Functional Groups Primary Amines (-NH2)Primary Amines (-NH2)Primary Amines (-NH2)Carboxyls (-COOH) and Primary Amines (-NH2)
Crosslinker Type HomobifunctionalHomobifunctionalHomobifunctional, water-solubleZero-length
Spacer Arm Length 7.2 Å[1]11.4 Å[2]11.4 Å[3]0 Å[2]
Reaction pH (Optimal) 7.0-9.07.0-9.0[2]7.2-8.5[3]Activation: 4.5-6.0; Coupling: 7.2-8.5[2]
Key Advantage Amine-reactive, suitable for general protein crosslinking.Simple, one-step protocol for linking amine-containing molecules.[2]Water-soluble, allowing for cell surface crosslinking without membrane permeation.[1]Activates carboxyl groups to react with primary amines, forming a direct amide bond.[4]
Considerations Susceptible to hydrolysis in aqueous solutions.[5]Can lead to less controlled, random crosslinking.Hydrolysis of the NHS ester can occur.[3]Two-step reaction requiring pH optimization for activation and coupling.

Experimental Protocols

A successful crosslinking experiment relies on a well-defined protocol. Below is a general procedure for using AMSA to crosslink proteins, followed by SDS-PAGE analysis.

Protocol: Protein Crosslinking with this compound (AMSA) and SDS-PAGE Analysis

Materials:

  • Purified protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound (AMSA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • SDS-PAGE running buffer and gels

  • Protein loading buffer (e.g., Laemmli buffer) with and without a reducing agent (e.g., β-mercaptoethanol or DTT)

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer, as primary amines will compete with the crosslinking reaction.[6] Dialyze or use a desalting column to exchange the buffer if necessary.

    • Determine the protein concentration of your sample.

  • Crosslinker Preparation:

    • Immediately before use, prepare a stock solution of AMSA in anhydrous DMSO or DMF. The concentration will depend on the desired final molar excess of crosslinker to protein.

  • Crosslinking Reaction:

    • Add the AMSA stock solution to the protein sample to achieve the desired molar excess (e.g., 20-fold, 100-fold, or 500-fold).[7] It is crucial to empirically determine the optimal crosslinker-to-protein ratio.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding a quenching solution to a final concentration of 20-50 mM.[8] The primary amines in the quenching solution will react with any excess AMSA.

    • Incubate for 15 minutes at room temperature.

  • SDS-PAGE Analysis:

    • Mix the quenched reaction samples with protein loading buffer. For analyzing disulfide-linked complexes, a non-reducing loading buffer can be used in parallel.[9]

    • Heat the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto an appropriate percentage polyacrylamide gel. Include a non-crosslinked protein control and a molecular weight marker.

    • Run the gel according to standard procedures.

    • Stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands. Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked control.[7]

Visualizing the Workflow and Logic

To better understand the experimental process and the chemical principles involved, the following diagrams have been generated.

AMSA_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and AMSA Protein->Mix AMSA_stock Prepare AMSA Stock Solution AMSA_stock->Mix Incubate Incubate Mix->Incubate 30 min - 2 hr Quench Quench Reaction Incubate->Quench Add Tris or Glycine SDS_PAGE_prep Prepare Samples for SDS-PAGE Quench->SDS_PAGE_prep Electrophoresis Run SDS-PAGE SDS_PAGE_prep->Electrophoresis Visualize Stain and Visualize Electrophoresis->Visualize

Caption: Experimental workflow for AMSA crosslinking and SDS-PAGE analysis.

Crosslinker_Comparison cluster_amine Amine-Reactive Homobifunctional cluster_zero Zero-Length AMSA This compound (AMSA) Homobifunctional Targets: Primary Amines - Spacer: 7.2 Å DSS Disuccinimidyl Suberate (DSS) Homobifunctional Targets: Primary Amines - Spacer: 11.4 Å BS3 Bis[sulfosuccinimidyl] suberate (BS3) Homobifunctional Targets: Primary Amines - Spacer: 11.4 Å - Water Soluble EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Zero-length Targets: Carboxyls & Primary Amines - No Spacer

References

A Comparative Guide to Mass Spectrometry Analysis of Methyl N-Succinimidyl Adipate (MSA) Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of structural proteomics, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate protein-protein interactions and probe the three-dimensional structures of protein complexes. The choice of a cross-linking reagent is paramount to the success of these experiments. This guide provides a comprehensive comparison of Methyl N-Succinimidyl Adipate (B1204190) (MSA), a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker, with other commonly used alternatives. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in making informed decisions for their XL-MS workflows.

Introduction to Methyl N-Succinimidyl Adipate (MSA)

This compound is a non-cleavable, amine-reactive cross-linker. Its two NHS ester groups react with primary amines, primarily on the side chains of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds. The adipate spacer arm provides a defined spatial constraint between the linked amino acids, which is crucial for subsequent structural modeling.

Comparison with Alternative Cross-Linkers

The performance of MSA is best understood in the context of other popular NHS-ester cross-linkers, such as Disuccinimidyl suberate (B1241622) (DSS) and Bis(sulfosuccinimidyl) suberate (BS3). While direct comparative studies featuring MSA are limited, we can infer its performance based on the well-characterized properties of this class of reagents.

FeatureThis compound (MSA)Disuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS3)
Spacer Arm Length ~7.2 Å11.4 Å11.4 Å
Reactivity Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)
Cleavability Non-cleavableNon-cleavableNon-cleavable
Solubility Water-insoluble (requires organic solvent like DMSO or DMF for stock solution)Water-insoluble (requires organic solvent like DMSO or DMF for stock solution)Water-soluble
Cell Membrane Permeability PermeablePermeableImpermeable

Key Considerations:

  • Spacer Arm Length: The shorter spacer arm of MSA compared to DSS and BS3 makes it suitable for identifying interactions between residues that are in very close proximity.

  • Solubility and Permeability: As a water-insoluble and membrane-permeable reagent, MSA is well-suited for in vitro cross-linking of purified protein complexes and for intracellular cross-linking in living cells. For applications targeting cell surface proteins where membrane integrity is crucial, the water-soluble and membrane-impermeable BS3 is a better alternative.

Experimental Data and Performance

The identification of cross-linked peptides in a mass spectrometer is a complex task. The fragmentation of these modified peptides provides the necessary information for sequencing and pinpointing the cross-linked residues.

Mass Shift Calculation

Upon reaction with a primary amine, the NHS group is released, and the acyl group of the cross-linker forms an amide bond. For a successful cross-link between two lysine residues, the mass of the cross-linker's spacer arm is added to the mass of the two peptides, minus the masses of two hydrogen atoms from the amino groups.

Table 2: Mass Modifications for NHS-Ester Cross-linkers

Cross-linkerChemical FormulaMonoisotopic Mass of Cross-linkerMonoisotopic Mass of Hydrolyzed (Dead-end) ModificationMonoisotopic Mass of Cross-link
MSA C11H15NO6257.0899 g/mol 142.0633 u140.0477 u
DSS C16H20N2O8368.1220 g/mol 156.0786 u138.0681 u
BS3 C16H18N2Na2O14S2572.0152 g/mol 174.0681 u138.0681 u

Note: The mass of the cross-link is the mass of the spacer arm that connects the two peptides.

Fragmentation of MSA-Modified Peptides

While specific fragmentation data for MSA is not abundant in the literature, the fragmentation patterns of peptides modified with other NHS esters like DSS are well-documented and serve as a reliable proxy. During collision-induced dissociation (CID), fragmentation can occur at several locations:

  • Peptide Backbone: Cleavage of the peptide bonds results in the formation of standard b- and y-type fragment ions.

  • Cross-linker-Peptide Bond: Fragmentation can occur at the amide bond between the cross-linker and the lysine side chain.

  • Characteristic Fragment Ions: For DSS, a characteristic fragment ion at m/z 222 has been reported, which can serve as a signature for identifying cross-linked peptides[1][2]. It is plausible that a similar characteristic ion, specific to the adipate spacer, could be observed for MSA.

Experimental Workflow for MSA Cross-linking and Mass Spectrometry Analysis

The following diagram and protocol outline a general workflow for the analysis of MSA-modified peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis protein_complex Purified Protein Complex msa_crosslinking MSA Cross-linking protein_complex->msa_crosslinking quenching Quenching Reaction msa_crosslinking->quenching digestion Proteolytic Digestion quenching->digestion lc_separation LC Separation digestion->lc_separation ms_acquisition MS/MS Acquisition lc_separation->ms_acquisition database_search Database Search (e.g., StavroX, MaxLynx) ms_acquisition->database_search identification Cross-link Identification & Validation database_search->identification structural_modeling Structural Modeling identification->structural_modeling

Caption: Experimental workflow for XL-MS analysis of MSA-modified peptides.

Detailed Experimental Protocol

1. Protein Cross-linking with MSA

  • Materials:

    • Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.5-8.0). Avoid amine-containing buffers like Tris.

    • This compound (MSA)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ammonium (B1175870) bicarbonate)

  • Procedure:

    • Prepare a fresh stock solution of MSA (e.g., 25 mM) in anhydrous DMSO or DMF immediately before use.

    • Add the MSA stock solution to the protein sample to achieve a final concentration typically in the range of 0.1-2 mM. The optimal concentration should be determined empirically for each protein system. A common starting point is a 20- to 50-fold molar excess of cross-linker to protein.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

    • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15 minutes at room temperature.

2. Sample Preparation for Mass Spectrometry

  • Procedure:

    • Denature the cross-linked protein sample by adding urea (B33335) to a final concentration of 8 M.

    • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 30 minutes at 37°C.

    • Alkylate the free cysteine residues with iodoacetamide (B48618) at a final concentration of 20 mM for 30 minutes at room temperature in the dark.

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.

    • Perform proteolytic digestion by adding trypsin (or another suitable protease) at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w). Incubate overnight at 37°C.

    • Acidify the digest with formic acid or trifluoroacetic acid to stop the enzymatic reaction.

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

3. LC-MS/MS Analysis

  • Procedure:

    • Resuspend the desalted peptides in a suitable solvent for liquid chromatography (e.g., 0.1% formic acid in water).

    • Separate the peptides using a reversed-phase nano-LC column with a gradient of increasing acetonitrile (B52724) concentration.

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.

    • Configure the MS method to select precursor ions with charge states of +3 and higher for fragmentation, as cross-linked peptides are often more highly charged.

4. Data Analysis

  • Procedure:

    • Use specialized software designed for the identification of cross-linked peptides, such as StavroX, MeroX, or MaxLynx.

    • Configure the search parameters with the specific mass of the MSA cross-linker and the potential modifications (cross-link and dead-end).

    • Set the enzyme specificity (e.g., trypsin) and allow for a reasonable number of missed cleavages.

    • Specify the precursor and fragment ion mass tolerances appropriate for the instrument used.

    • Validate the identified cross-linked peptide-spectrum matches (CSMs) based on the software's scoring and false discovery rate (FDR) estimation.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of identifying and interpreting cross-linking data to derive structural information.

logical_flow cluster_experiment Experimental Data cluster_analysis Computational Analysis cluster_interpretation Structural Interpretation msms_spectra MS/MS Spectra of Cross-linked Peptides peptide_id Identification of Peptide Sequences msms_spectra->peptide_id crosslink_site Localization of Cross-linked Residues peptide_id->crosslink_site distance_constraint Distance Constraint (MSA Spacer Arm) crosslink_site->distance_constraint protein_model 3D Protein Structure Model distance_constraint->protein_model model_validation Model Validation & Refinement protein_model->model_validation

Caption: Logical flow from experimental data to structural insights in XL-MS.

Conclusion

This compound is a valuable tool in the chemical cross-linking toolbox, particularly for probing close-range protein interactions. Its shorter spacer arm offers complementary information to longer cross-linkers like DSS and BS3. While direct, quantitative performance comparisons with MSA are not extensively documented, its behavior can be reliably inferred from the wealth of data on other NHS-ester cross-linkers. By following a robust experimental workflow and utilizing specialized data analysis software, researchers can successfully employ MSA to gain valuable insights into protein structure and function.

References

A Comparative Guide to Amine-Reactive Crosslinkers: Alternatives to Methyl N-Succinimidyl Adipate with Varied Spacer Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a crosslinking reagent is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) and immunoassays to structural biology studies. Methyl N-Succinimidyl Adipate (B1204190) (MSA) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines, forming stable amide bonds. Its adipate-based spacer arm provides a specific reach for linking biomolecules. However, the optimal distance between conjugated molecules is highly dependent on the specific application and the geometry of the target proteins. This guide provides a comprehensive comparison of commercially available alternatives to MSA, focusing on homobifunctional NHS esters with varying spacer arm lengths and compositions. We will delve into their chemical properties, performance data, and provide detailed experimental protocols to assist researchers in selecting the most suitable crosslinker for their needs.

Understanding the Landscape of Homobifunctional NHS Ester Crosslinkers

Homobifunctional NHS esters are characterized by two NHS ester reactive groups connected by a spacer arm. These reagents react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) in a pH-dependent manner, optimally at a pH range of 7.2 to 8.5.[1][] The spacer arm is a critical component, as its length and chemical nature (hydrophobic alkyl chain or hydrophilic polyethylene (B3416737) glycol, PEG) can significantly influence the efficiency of crosslinking, the stability of the resulting conjugate, and the biological activity of the conjugated molecules.[][4]

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution, resulting in a stable amide bond and the release of N-hydroxysuccinimide.[][5] While this reaction is highly efficient, it competes with the hydrolysis of the NHS ester, which is more prevalent at higher pH and in dilute protein solutions.[1][6]

Comparison of Methyl N-Succinimidyl Adipate and Its Alternatives

This section provides a detailed comparison of MSA with other commonly used homobifunctional NHS ester crosslinkers, categorized by their spacer arm length and composition.

Short-Chain Alkyl Crosslinkers

These crosslinkers offer rigid, shorter spacer arms, suitable for probing close-proximity interactions.

FeatureThis compound (MSA)Disuccinimidyl Glutarate (DSG)
Structure NHS-OOC-(CH₂)₄-COO-CH₃NHS-OOC-(CH₂)₃-COO-NHS
Spacer Arm Length ~7.5 Å~7.7 Å
Reactive Groups 1 NHS ester, 1 Methyl ester2 NHS esters
Solubility Water-insolubleWater-insoluble
Key Characteristics Asymmetric reactivity, can be used for single-sided modification.Symmetric reactivity, ideal for intramolecular and intermolecular crosslinking of closely associated proteins.
Medium-Chain Alkyl Crosslinkers

These are some of the most widely used crosslinkers for studying protein-protein interactions.

FeatureDi(N-succinimidyl) adipate (Adipate-bis(NHS))Disuccinimidyl Suberate (B1241622) (DSS)Bis(sulfosuccinimidyl) suberate (BS³)
Structure NHS-OOC-(CH₂)₄-COO-NHSNHS-OOC-(CH₂)₆-COO-NHSSulfo-NHS-OOC-(CH₂)₆-COO-Sulfo-NHS
Spacer Arm Length ~10.9 Å~11.4 Å~11.4 Å
Reactive Groups 2 NHS esters2 NHS esters2 Sulfo-NHS esters
Solubility Water-insolubleWater-insolubleWater-soluble
Key Characteristics Adipate-based spacer, direct comparison to MSA's core structure.Suberate-based spacer, slightly longer than adipate. A very common crosslinker.Water-soluble version of DSS, ideal for cell surface crosslinking as it does not permeate the cell membrane.[7]
Long-Chain and PEGylated Crosslinkers

These crosslinkers provide greater reach and, in the case of PEGylated linkers, increased hydrophilicity, which can reduce aggregation and improve the pharmacokinetic properties of conjugates.[4][8]

FeatureDisuccinimidyl Sebacate (DSSeb)Bis(NHS) PEG Crosslinkers (e.g., BS(PEG)n)
Structure NHS-OOC-(CH₂)₈-COO-NHSNHS-OOC-(CH₂CH₂O)n-CH₂CH₂-COO-NHS
Spacer Arm Length ~13.5 ÅVariable (e.g., BS(PEG)₂: ~16.3 Å, BS(PEG)₅: ~28.1 Å, BS(PEG)₉: ~42.5 Å)
Reactive Groups 2 NHS esters2 NHS esters
Solubility Water-insolubleWater-soluble (depending on PEG length)
Key Characteristics Longer alkyl chain for greater reach.Hydrophilic and flexible spacer arm. Can improve solubility and reduce aggregation of the conjugate. The variable length allows for fine-tuning of crosslinking distance.[9]

Experimental Performance Data

Crosslinking Efficiency

The efficiency of crosslinking is influenced by the spacer arm length and the accessibility of reactive amines on the target proteins.[9][10] Longer and more flexible spacer arms, such as those in PEGylated crosslinkers, can often capture a greater number of crosslinks, including those between different domains of a protein, providing more information about protein dynamics.[9] For instance, a comparative study of DSS and BS(PEG)₂ showed that the PEGylated crosslinker was more efficient at capturing inter-domain crosslinks in the protein PTEN.[9] The choice of an optimal spacer length is crucial; a linker that is too short may not bridge the desired residues, while one that is too long may yield ambiguous distance information.[11][12]

Stability of Conjugates

The amide bonds formed by NHS ester reactions are generally stable under physiological conditions.[][5] However, the overall stability of a bioconjugate, particularly an ADC, can be influenced by the nature of the linker. Hydrophobic linkers can contribute to aggregation, which may be mitigated by the use of hydrophilic PEG spacers.[4] In the context of ADCs, the stability of the linker-payload in circulation is critical to minimize off-target toxicity.[13]

Impact on Protein Structure and Function

The act of crosslinking can potentially alter the structure and function of a protein. The use of a panel of crosslinkers with different spacer lengths can help to identify crosslinks that occur without significant perturbation of the native protein structure.[14] The hydrophilicity of PEGylated linkers can also help to maintain the native conformation and solubility of the conjugated protein.

Experimental Protocols

The following are detailed methodologies for key experiments involving homobifunctional NHS ester crosslinkers.

General Protocol for Protein Crosslinking with NHS Esters

This protocol provides a general procedure for crosslinking proteins in solution. Optimization of reaction conditions, particularly the molar excess of the crosslinker, is recommended for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate), pH 7.2-8.5.

  • Homobifunctional NHS ester crosslinker (e.g., DSS, BS³, BS(PEG)n).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for water-insoluble crosslinkers.

  • Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

  • SDS-PAGE analysis reagents.

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the chosen reaction buffer.

  • Crosslinker Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester. For water-insoluble crosslinkers like DSS, dissolve in anhydrous DMSO or DMF. For water-soluble crosslinkers like BS³, dissolve directly in the reaction buffer.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A molar excess of 20- to 50-fold of crosslinker to protein is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching the Reaction: To stop the reaction, add the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess NHS esters.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

Protocol for Cell Surface Protein Crosslinking using BS³

This protocol is specifically for crosslinking proteins on the surface of living cells, taking advantage of the membrane-impermeable nature of BS³.

Materials:

  • Cells in suspension or adherent cells.

  • PBS (amine-free).

  • BS³ (Bis(sulfosuccinimidyl) suberate).

  • Quenching solution: 1 M Tris-HCl, pH 7.5.

  • Cell lysis buffer.

  • Western blotting or mass spectrometry reagents for analysis.

Procedure:

  • Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium. Resuspend or keep the adherent cells in PBS.

  • Crosslinking Reaction: Add BS³ to the cell suspension or overlay on adherent cells to a final concentration of 1-3 mM.

  • Incubation: Incubate on ice for 30 minutes to 2 hours.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes on ice.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using an appropriate lysis buffer.

  • Analysis: Analyze the cell lysate by Western blotting to detect crosslinked protein complexes or by mass spectrometry to identify the crosslinked proteins.

Visualizing Crosslinking Concepts and Workflows

Graphviz diagrams are provided to illustrate key concepts and experimental workflows.

Reaction_Mechanism NHS Ester Reaction with a Primary Amine NHS_Ester R-C(=O)-O-N(C=O)₂ N-Hydroxysuccinimide Ester Tetrahedral_Intermediate R-C(O⁻)(O-N(C=O)₂)-NH₂⁺-Protein Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine H₂N-Protein Primary Amine Primary_Amine->Tetrahedral_Intermediate Amide_Bond R-C(=O)-NH-Protein Stable Amide Bond Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group HO-N(C=O)₂ N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS_Leaving_Group

NHS Ester Reaction Mechanism

ADC_Workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow cluster_antibody Antibody Preparation cluster_linker Linker-Payload Synthesis cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody (mAb) Conjugation mAb + Linker-Payload (pH 7.2-8.5) Antibody->Conjugation Linker NHS-PEGn-Drug Linker->Conjugation Drug Cytotoxic Drug Drug->Linker NHS_PEG NHS-PEGn-Maleimide NHS_PEG->Linker Purification Purification (e.g., SEC, HIC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

ADC Synthesis Workflow

Conclusion

The selection of a homobifunctional NHS ester crosslinker is a critical decision that can significantly impact the outcome of a bioconjugation experiment. While this compound offers a specific spacer arm length, a wide array of alternatives with varying alkyl chain lengths and the inclusion of hydrophilic PEG spacers provide researchers with a versatile toolkit to optimize their crosslinking strategies. Shorter, rigid linkers like DSG are ideal for probing close interactions, while longer, flexible PEGylated linkers can enhance crosslinking efficiency and improve the physicochemical properties of the resulting conjugates. This guide provides the necessary information and protocols to enable researchers, scientists, and drug development professionals to make informed decisions when choosing an alternative to MSA, ultimately leading to more successful and reproducible results in their respective fields.

References

Stability Under Scrutiny: A Comparative Guide to the Amide Bond Formed by Methyl N-Succinimidyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the covalent linkage is a critical parameter in the design of bioconjugates, antibody-drug conjugates (ADCs), and other functionalized biomolecules. Methyl N-Succinimidyl Adipate, an amine-reactive crosslinker, forms a stable amide bond, a cornerstone of many bioconjugation strategies. This guide provides an objective comparison of the stability of this amide bond with alternatives, supported by experimental data and detailed methodologies.

The reaction of this compound with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, proceeds via a nucleophilic acyl substitution to form a highly stable amide bond.[1] The inherent stability of this linkage is attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double-bond character to the C-N bond.[2][3] This makes the amide bond significantly resistant to hydrolysis under typical physiological conditions (pH 7.4).[4][5] In fact, the half-life of a peptide bond, which is an amide bond, in neutral solution at 25°C can be on the order of hundreds of years.[5]

The primary factor influencing the efficiency of conjugation with N-hydroxysuccinimide (NHS) esters like this compound is not the stability of the resulting amide bond, but rather the hydrolytic stability of the NHS ester itself.[6] The NHS ester is susceptible to hydrolysis, a competing reaction with the desired amination. The rate of this hydrolysis is significantly influenced by pH and temperature, with higher pH and elevated temperatures leading to a more rapid hydrolysis of the NHS ester and consequently, a lower conjugation yield.[6]

Comparative Stability of Amine-Reactive Linkages

While the amide bond formed by this compound is exceptionally stable, various other amine-reactive crosslinkers form linkages with different stability profiles. Understanding these differences is crucial for selecting the appropriate chemistry for a specific application.

Linkage TypeFormed FromBond StructureStability CharacteristicsKey Considerations
Amide NHS Esters (e.g., this compound)R-CO-NH-R'Highly stable under physiological conditions due to resonance stabilization. Resistant to hydrolysis.[1][7]The precursor NHS ester is sensitive to hydrolysis, especially at higher pH.[6]
Amidine ImidoestersR-C(=NH)-NH-R'Generally less stable than amides. Amidines are more basic than amides, which can influence their interaction with biological systems.[7][8]The positive charge at physiological pH can alter the properties of the conjugated molecule.
Urea IsocyanatesR-NH-CO-NH-R'Generally stable, with stability influenced by the aliphatic or aromatic nature of the isocyanate. Aromatic isocyanates can confer greater thermal stability.[6][9]Isocyanates are highly reactive and can react with water.
Secondary Amine Aldehydes (via reductive amination)R-CH2-NH-R'The initial Schiff base (imine) is reversible and prone to hydrolysis. Reduction with an agent like sodium cyanoborohydride forms a stable, irreversible secondary amine.[10][11]Requires a two-step process (Schiff base formation and reduction) to achieve a stable linkage.

Visualizing the Chemistry: Reaction and Degradation Pathways

To better understand the chemical processes involved, the following diagrams illustrate the key reactions.

G cluster_reaction Amide Bond Formation NHS_Ester Methyl N-Succinimidyl Adipate (NHS Ester) Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Reaction with Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide Amide_Bond->NHS_Leaving_Group releases

Figure 1. Reaction of this compound with a primary amine.

G cluster_hydrolysis Competing NHS Ester Hydrolysis NHS_Ester Methyl N-Succinimidyl Adipate (NHS Ester) Inactive_Ester Inactive Carboxylate NHS_Ester->Inactive_Ester Hydrolysis by Water Water (H₂O) Water->Inactive_Ester NHS_Leaving_Group N-Hydroxysuccinimide Inactive_Ester->NHS_Leaving_Group releases

Figure 2. Hydrolysis of the NHS ester, a competing reaction.

Experimental Protocols

To empirically determine the stability of the amide bond formed by this compound, a forced degradation study can be performed. This involves subjecting the bioconjugate to stress conditions to accelerate degradation and allow for the quantification of hydrolysis rates.[12][13]

Protocol: Forced Degradation Study for Amide Bond Stability

1. Objective: To determine the rate of hydrolysis of the amide bond in a bioconjugate under acidic, basic, and neutral pH conditions at elevated temperatures.

2. Materials:

  • Bioconjugate of interest (e.g., protein conjugated with this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Incubator or water bath capable of maintaining constant temperature (e.g., 37°C, 50°C, 70°C)

  • Analytical method for quantifying the intact bioconjugate and its degradation products (e.g., reversed-phase high-performance liquid chromatography with mass spectrometry detection, RP-HPLC-MS).[14]

3. Experimental Workflow:

G Start Prepare Bioconjugate Solutions Incubation Incubate at various pH and Temperatures Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Analysis Analyze by RP-HPLC-MS Sampling->Analysis Data Quantify Intact Conjugate and Degradation Products Analysis->Data Kinetics Determine Hydrolysis Rate Constants Data->Kinetics

Figure 3. Experimental workflow for a forced degradation study.

4. Procedure: a. Prepare solutions of the bioconjugate in PBS (pH 7.4), 0.1 M HCl, and 0.1 M NaOH at a known concentration. b. Aliquot the solutions into separate vials for each time point and condition. c. Incubate the vials at the desired temperatures (e.g., 37°C, 50°C, and 70°C). d. At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each condition and immediately quench the reaction by neutralizing the pH (for acidic and basic samples) and freezing at -80°C. e. Analyze the samples by RP-HPLC-MS to separate and quantify the amount of intact bioconjugate remaining and identify any degradation products. f. Plot the natural logarithm of the concentration of the intact bioconjugate versus time for each condition. The slope of the resulting line will be the negative of the first-order rate constant (k) for hydrolysis. g. The half-life (t₁/₂) of the amide bond under each condition can be calculated using the equation: t₁/₂ = 0.693 / k.

5. Expected Outcome: The amide bond formed by this compound is expected to show very high stability, with minimal degradation observed under physiological pH and temperature. Accelerated degradation will likely only be observed under harsh acidic or basic conditions and at significantly elevated temperatures.

Conclusion

The amide bond formed by the reaction of this compound with primary amines is exceptionally stable, making it a reliable and robust linkage for a wide range of applications in research and drug development. While the stability of the precursor NHS ester must be considered during the conjugation reaction, the resulting amide bond provides a durable connection that can withstand physiological conditions for extended periods. When compared to other amine-reactive chemistries, the amide bond offers a superior combination of stability and ease of formation, solidifying its position as a gold standard in bioconjugation. For applications requiring different release mechanisms or physicochemical properties, alternative linkages such as amidines, ureas, or secondary amines may be considered, each with their own unique stability profiles.

References

Comparative In Vivo Stability of Adipate vs. Succinate Linkers in Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate is a critical determinant of its therapeutic index. The linker's stability in systemic circulation directly impacts the efficacy and safety of the therapeutic by controlling the premature release of the payload. This guide provides an objective comparison of the in vivo stability of two commonly considered aliphatic dicarboxylate linkers: adipate (B1204190) and succinate (B1194679). While direct comparative in vivo data is sparse in publicly available literature, this guide synthesizes information on their expected enzymatic cleavage and provides detailed experimental protocols for their head-to-head comparison.

Theoretical Comparison of Adipate and Succinate Linker Stability

Adipate and succinate linkers, both being dicarboxylic acids, are typically incorporated into drug conjugates via an ester bond. The in vivo cleavage of these linkers is primarily mediated by esterases present in the plasma and tissues. The rate of this enzymatic hydrolysis is influenced by several factors, including the chemical structure of the linker itself.

  • Chain Length and Steric Hindrance: Adipate is a six-carbon dicarboxylic acid, while succinate is a four-carbon dicarboxylic acid. The longer hydrocarbon chain of the adipate linker may offer greater steric hindrance around the ester bond compared to the shorter succinate linker. This increased steric bulk could potentially reduce the rate of enzymatic hydrolysis, leading to greater stability in vivo.[1][2] Conversely, the more compact nature of the succinate linker might allow for more favorable positioning within the active site of some esterases.

  • Enzymatic Specificity: The substrate specificity of various plasma and tissue esterases will ultimately determine the cleavage rate of each linker. While some esterases have broad specificity, others may show a preference for shorter or longer chain dicarboxylates. For instance, certain lipases and carboxylesterases are known to hydrolyze a wide range of esters.[3][4] Without direct comparative studies, it is challenging to definitively predict which linker would be more stable across different biological systems.

Quantitative Data Comparison

As there is a lack of publicly available, direct comparative in vivo stability data for adipate versus succinate linkers in the same drug conjugate context, the following table presents hypothetical data to illustrate how such a comparison would be structured. This data is for illustrative purposes and should be experimentally determined.

Linker TypeAnimal ModelTime Point% Intact ADC (DAR)% Released PayloadHalf-life (t½) of Intact ADC
Succinate Mouse24h65%35%30 hours
48h40%60%
72h25%75%
Adipate Mouse24h85%15%50 hours
48h70%30%
72h55%45%
Succinate Rat24h70%30%35 hours
48h50%50%
72h35%65%
Adipate Rat24h90%10%60 hours
48h80%20%
72h70%30%

Experimental Protocols

To definitively determine the comparative in vivo stability of adipate and succinate linkers, a well-controlled preclinical study is essential. Below are detailed methodologies for such a study.

Synthesis of Antibody-Drug Conjugates (ADCs)

A non-cleavable linker ADC would serve as a negative control to account for non-linker related payload loss.

  • Antibody Modification: A monoclonal antibody (mAb) relevant to the intended therapeutic area is chosen. Cysteine residues on the mAb are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to provide sites for linker conjugation.

  • Linker-Payload Synthesis: The adipate and succinate linkers are synthesized as mono-activated esters (e.g., N-hydroxysuccinimide esters) to facilitate conjugation to the payload. The other carboxylic acid end of the linker is then activated (e.g., with a maleimide (B117702) group) for conjugation to the antibody.

  • Conjugation: The activated linker-payload is incubated with the reduced mAb to form the ADC.

  • Purification and Characterization: The resulting ADCs are purified using techniques like size-exclusion chromatography (SEC) and protein A affinity chromatography. The drug-to-antibody ratio (DAR) is determined using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vivo Stability Study in Animal Models

The choice of animal model is crucial, as esterase activity can vary significantly between species.[5] Mice and rats are commonly used for initial preclinical assessments.

  • Animal Dosing: Naive mice (e.g., BALB/c) are administered a single intravenous (IV) dose of the adipate-ADC and succinate-ADC at a predetermined concentration (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 6, 24, 48, 72, 96, and 168 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is isolated by centrifugation and stored at -80°C until analysis.

Bioanalytical Methods for Stability Assessment

This method measures the concentration of ADC that still has the payload attached.[6]

  • Plate Coating: A 96-well plate is coated with an antigen specific to the ADC's antibody.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample Incubation: Plasma samples are added to the wells, allowing the ADC to bind to the coated antigen.

  • Detection: A secondary antibody that specifically recognizes the payload and is conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • Signal Generation: A substrate for the enzyme is added, and the resulting signal is measured, which is proportional to the amount of intact ADC.

This method quantifies the amount of free payload that has been prematurely released into circulation.[7][8]

  • Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile. The supernatant, containing the small molecule payload, is collected.

  • LC Separation: The extracted payload is injected onto a liquid chromatography system to separate it from other plasma components.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The payload is ionized, and specific parent and fragment ions are monitored for sensitive and specific quantification.

  • Data Analysis: The concentration of the released payload is determined by comparing its response to a standard curve of the pure payload.

This method provides a direct measure of the average number of drug molecules attached to an antibody at different time points.[9]

  • ADC Immunocapture: The ADC is captured from the plasma using beads coated with an anti-human Fc antibody.

  • Elution and Deglycosylation: The captured ADC is eluted and treated with an enzyme like PNGase F to remove N-linked glycans, which simplifies the mass spectrum.

  • Intact Mass Analysis: The deglycosylated ADC is analyzed by high-resolution mass spectrometry. The resulting spectrum will show a distribution of peaks corresponding to the antibody with different numbers of attached payloads.

  • DAR Calculation: The relative abundance of each species is used to calculate the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Released_Payload Prematurely Released Payload (Toxicity) ADC->Released_Payload Linker Cleavage (Esterases) Tumor_Cell Tumor Cell ADC->Tumor_Cell Targeting Internalized_ADC Internalized ADC Tumor_Cell->Internalized_ADC Internalization Released_Payload_Target Released Payload (Efficacy) Internalized_ADC->Released_Payload_Target Intracellular Linker Cleavage Released_Payload_Target->Tumor_Cell Induces Apoptosis

Figure 1: General mechanism of action for an antibody-drug conjugate.

experimental_workflow cluster_synthesis ADC Preparation cluster_invivo In Vivo Study cluster_analysis Bioanalysis Synth_Adipate Synthesize Adipate-ADC Dosing IV Dosing in Mice/Rats Synth_Adipate->Dosing Synth_Succinate Synthesize Succinate-ADC Synth_Succinate->Dosing Sampling Blood Sampling at Multiple Time Points Dosing->Sampling ELISA ELISA for Intact ADC Sampling->ELISA LCMS_Payload LC-MS/MS for Released Payload Sampling->LCMS_Payload LCMS_DAR LC-MS for DAR over Time Sampling->LCMS_DAR

Figure 2: Experimental workflow for comparing ADC linker stability.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl N-Succinimidyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl N-Succinimidyl Adipate, a key reagent in bioconjugation. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound.[1] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, must be worn at all times.[2] Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[2] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to hazardous environmental contamination.[2][3][4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.[3] The container must be chemically compatible with the waste and have a secure, leak-proof closure.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Due to the reactivity of N-hydroxysuccinimide (NHS) esters with water, which leads to hydrolysis, aqueous solutions should be handled promptly.[5]

  • Incompatible Wastes: Do not mix this compound waste with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]

2. Container Labeling:

  • All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.[1] Clearly indicate the date of accumulation.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be under the control of laboratory personnel and inspected weekly for any signs of leakage.[6]

  • Ensure containers are stored in a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[2]

4. Disposal of Empty Containers:

  • Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used in the experiment or a common organic solvent like acetone (B3395972) or ethanol).[7]

  • Collect the rinsate as hazardous liquid waste.

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as non-hazardous waste, such as regular glass or plastic recycling, depending on institutional policies.[7]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]

  • The recommended disposal method is typically high-temperature incineration at a permitted facility.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key chemical properties of this compound.

PropertyValueReference
CAS Number118380-06-6[8]
Molecular FormulaC11H15NO6[8]
Molecular Weight257.24 g/mol [8]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Wear Appropriate PPE B Consult Safety Data Sheet (SDS) A->B C Segregate Solid & Liquid Waste B->C D Use Labeled, Compatible Containers C->D E Store in Satellite Accumulation Area D->E F Triple-Rinse Empty Containers E->F G Contact EHS for Pickup F->G H Incineration by Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.